2,6-Dimethylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93784. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKCSLMWKCKDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062724 | |
| Record name | Benzothiazole, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-71-1 | |
| Record name | 2,6-Dimethylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dimethylbenzothiazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzothiazole, 2,6-dimethyl- | |
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| Record name | Benzothiazole, 2,6-dimethyl- | |
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| Record name | 2,6-dimethylbenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.028 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T7PN5F1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,6-Dimethylbenzothiazole CAS number and properties
An In-depth Technical Guide to 2,6-Dimethylbenzothiazole
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and its significance as a scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Properties and Identification
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with methyl substitutions at positions 2 and 6.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Reference |
| CAS Number | 2941-71-1 | [1][2] |
| Molecular Formula | C₉H₉NS | [3][4] |
| Molecular Weight | 163.24 g/mol | [1][3] |
| InChI Key | JEKCSLMWKCKDCC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C | [4] |
| Synonyms | 2,6-Dimethyl-1,3-benzothiazole, Benzothiazole, 2,6-dimethyl- | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 132 °C at 20 mmHg | [3] |
| Density | 1.14 g/mL | [3] |
| Refractive Index | n20D 1.61 | [3] |
| Purity | Typically ≥98% (GC) | [3] |
| Solubility | For biological assays, pre-dissolving in DMSO is recommended. The parent compound, benzothiazole, is slightly soluble in water and very soluble in ether and acetone. | [1][5] |
| Storage | Store at 2 - 8 °C | [3] |
| Predicted XlogP | 3.1 | [4] |
Synthesis Methodologies
The synthesis of the this compound core is primarily achieved through cyclization reactions. These methods often involve the formation of the thiazole ring onto a pre-substituted benzene precursor.
Common Synthetic Routes
Several strategies exist for the synthesis of substituted benzothiazoles:
-
Oxidative Cyclization of Thioformanilides : A primary route involves the intramolecular oxidative cyclization of N-(4-methyl-2-mercaptophenyl)acetamide or similar thioformanilide precursors.
-
Hypervalent Iodine-Mediated Cyclization : This method employs hypervalent iodine reagents to facilitate the cyclization of thioformanilides under ambient conditions, proceeding through a thiyl radical intermediate to give high yields.[1]
-
DDQ-Promoted Cyclization : The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like dichloromethane promotes the intramolecular cyclization.[1]
-
Condensation Reactions : Green chemistry approaches often utilize the condensation of 2-amino-5-methylthiophenol with acetic acid or other reagents, frequently accelerated by microwave irradiation or ultrasound to reduce reaction times and improve yields.[1][6]
General Experimental Protocol: Synthesis via Oxidative Cyclization
The following is a representative protocol for the synthesis of a 2,6-disubstituted benzothiazole, based on common cyclization methodologies.
Materials:
-
4-Methyl-2-aminothiophenol
-
Acetyl chloride (or acetic anhydride)
-
An oxidizing agent (e.g., DDQ, iodine)
-
An appropriate solvent (e.g., Dichloromethane, Chloroform)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Acylation: To a stirred solution of 4-methyl-2-aminothiophenol (1 equivalent) in dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.
-
Work-up 1: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude N-(2-mercapto-4-methylphenyl)acetamide intermediate.
-
Cyclization: Dissolve the crude intermediate in chloroform. Add the oxidizing agent (e.g., DDQ, 1.2 equivalents) portion-wise at room temperature. Heat the mixture to reflux (45-55 °C) and monitor the reaction by TLC for 9-15 hours.[7]
-
Work-up 2: After cooling to room temperature, filter the reaction mixture. Wash the filtrate with saturated sodium bicarbonate solution and then with water. Dry the organic layer with anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
While this compound itself is primarily used as a synthetic intermediate and in industrial applications like rubber vulcanization and corrosion inhibition, the benzothiazole scaffold is a "privileged structure" in medicinal chemistry.[1][3] The placement of the methyl groups at positions 2 and 6 influences the electron density and reactivity of the core, making it a valuable tool for studying structure-activity relationships (SAR).[1]
Derivatives of benzothiazole have been investigated for a wide array of therapeutic areas:
-
Oncology : Many benzothiazole derivatives exhibit potent anti-cancer activity.[8][9] They have been shown to induce apoptosis in cancer cells through various signaling pathways.
-
Neurodegenerative Diseases : The benzothiazole core is present in drugs like Riluzole, used to treat amyotrophic lateral sclerosis (ALS), highlighting its importance in targeting neurological conditions.[1]
-
Infectious Diseases : The scaffold is a component of various compounds with antibacterial and antifungal properties.[10][11]
-
Inflammation and Metabolic Diseases : Research has explored benzothiazole derivatives as anti-inflammatory agents and for their potential in treating diabetes.[1][6]
Signaling Pathways Targeted by Benzothiazole Derivatives
Specific derivatives of the benzothiazole scaffold have been shown to modulate key cellular signaling pathways involved in cancer cell proliferation and survival. While pathways for this compound itself are not extensively documented, studies on closely related analogs provide insight into the mechanism of action for this class of compounds.
For example, the novel benzothiazole derivative PB11 has been shown to induce apoptosis in glioblastoma and cervical cancer cell lines by suppressing the PI3K/AKT signaling pathway .[12] This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition leads to the activation of downstream apoptotic machinery.
Another derivative, BD926, triggers apoptosis in B-lymphoma cells by inducing an overproduction of Reactive Oxygen Species (ROS) , which in turn activates both the mitochondrial and endoplasmic reticulum stress pathways.[13] Furthermore, benzothiazole-based compounds have been rationally designed to act as potent inhibitors of the STAT3 signaling pathway , which is a key mediator of oncogenic signaling.[14]
Caption: Inhibition of the PI3K/AKT survival pathway by a benzothiazole derivative.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data for the parent compound benzothiazole and its derivatives indicate that compounds of this class should be handled with care. Benzothiazole is classified as toxic if swallowed or in contact with skin, and harmful if inhaled. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory. For biological applications, care should be taken to validate the compatibility of solvents like DMSO with the chosen assay.[1]
References
- 1. This compound | 2941-71-1 | Benchchem [benchchem.com]
- 2. This compound | C9H9NS | CID 76253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]
- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 8. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Dimethylbenzothiazole chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 2,6-Dimethylbenzothiazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, nomenclature, physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis.
Chemical Structure and IUPAC Name
This compound is a substituted benzothiazole with two methyl groups attached to the bicyclic heteroaromatic ring system.
-
Chemical Structure:
The structure consists of a benzene ring fused to a thiazole ring, with methyl groups at position 2 of the thiazole ring and position 6 of the benzene ring.
-
IUPAC Name: 2,6-dimethyl-1,3-benzothiazole[1]
-
CAS Number: 2941-71-1[1]
-
Molecular Formula: C₉H₉NS[1]
-
SMILES: CC1=CC2=C(C=C1)N=C(S2)C[2]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 163.24 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Purity | ≥ 98% (GC) | [4] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 132 °C at 20 mmHg | [4] |
| Density | 1.14 g/mL | [4] |
| Refractive Index | n20D 1.61 | [4] |
| Solubility | For biological assays, it is recommended to pre-dissolve the compound in DMSO (≤1% v/v final concentration). | [3] |
Table 3: Predicted Properties of this compound
| Property | Value | Reference |
| XlogP | 3.1 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 129.4 Ų | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound
A common method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative. The following protocol is a general procedure for the synthesis of 2-alkylbenzothiazoles.
Protocol: Synthesis of 2-Alkylbenzothiazoles via Condensation and Oxidation
This two-step procedure involves the initial formation of a 2-alkyl-2,3-dihydrobenzo[d]thiazole followed by oxidation to the corresponding benzothiazole.
Step 1: Preparation of 2-Alkyl-2,3-dihydrobenzo[d]thiazole
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5–2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.[5]
Step 2: Oxidation to 2-Alkylbenzothiazole
A variety of oxidizing agents can be used for this step. A mild and efficient method involves using silica gel supported pyridinium chlorochromate (PCC).
-
Dissolve the purified 2-alkyl-2,3-dihydrobenzo[d]thiazole from Step 1 in a suitable solvent such as dichloromethane.
-
Add silica gel supported PCC to the solution.
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to yield the crude 2-alkylbenzothiazole.
-
Further purify the product by column chromatography or distillation if necessary.[5]
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Protocol: HPLC Analysis of this compound
This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Newcrom R1)[1]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
-
Mobile Phase Preparation:
-
Prepare a suitable mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.
-
Acidify the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). For mass spectrometry detection, use formic acid instead.[1]
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as acetonitrile or the mobile phase, to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with acid (isocratic or gradient elution can be optimized)
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of the analyte)
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention time and peak area of this compound.
-
Quantification can be performed using an external standard calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
This guide provides foundational technical information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always adhere to laboratory safety protocols when handling chemicals.
References
- 1. Separation of Benzothiazole, 2,6-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 2941-71-1 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Analysis of 2,6-Dimethylbenzothiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethylbenzothiazole, a heterocyclic compound of interest in chemical research and drug development. The elucidation of its molecular structure is paramount, and this is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents a detailed analysis of the expected spectroscopic data, experimental protocols for data acquisition, and a logical workflow for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment of magnetically active nuclei within a molecule.[1] For a molecule like this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
1.1. ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR data for this compound is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | H4 |
| ~7.5-7.6 | s | 1H | H7 |
| ~7.2-7.3 | d | 1H | H5 |
| ~2.8-2.9 | s | 3H | 2-CH₃ |
| ~2.4-2.5 | s | 3H | 6-CH₃ |
1.2. ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 |
| ~152 | C7a |
| ~135 | C6 |
| ~134 | C3a |
| ~127 | C5 |
| ~124 | C4 |
| ~121 | C7 |
| ~21 | 6-CH₃ |
| ~20 | 2-CH₃ |
1.3. Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution is then filtered into a clean NMR tube.[1]
-
Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added to provide a reference point (δ = 0 ppm).[1]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower sensitivity of the ¹³C nucleus.[2]
-
Data Processing: The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
Analysis: The chemical shifts, multiplicities, coupling constants (for ¹H NMR), and integrals are analyzed to elucidate the molecular structure.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the bonds.[3] It is a valuable tool for identifying the functional groups present in a molecule.[4]
2.1. IR Spectroscopic Data
The key IR absorption bands expected for this compound are presented in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3050-3000 | Weak-Medium | C-H stretch | Aromatic |
| ~2950-2850 | Weak-Medium | C-H stretch | Methyl (CH₃) |
| ~1610-1580 | Medium-Strong | C=N stretch | Thiazole ring |
| ~1500-1400 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1450-1400 | Medium | C-H bend | Methyl (CH₃) |
| ~820-800 | Strong | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |
2.2. Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the thin solid film method:[5]
-
Sample Preparation: A small amount of solid this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]
-
Spectral Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer.[5]
-
Data Collection: The IR spectrum is recorded. The intensity of the peaks can be adjusted by adding more solution for weak peaks or diluting the solution for overly intense peaks.[5]
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups and vibrational modes.[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[7]
3.1. Mass Spectrometric Data
The expected mass spectrometric data for this compound is shown in the table below. The molecular weight of this compound (C₉H₉NS) is approximately 163.24 g/mol .
| m/z | Relative Intensity | Assignment |
| 163 | High | [M]⁺ (Molecular ion) |
| 162 | Moderate | [M-H]⁺ |
| 148 | Moderate | [M-CH₃]⁺ |
| 121 | Low | [M-C₂H₂N]⁺ |
3.2. Experimental Protocol for Mass Spectrometry
A general protocol for mass spectrometry is as follows:
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct insertion or through a gas chromatograph (GC-MS).[8]
-
Ionization: The sample molecules are ionized. A common method is Electron Impact (EI), where high-energy electrons bombard the sample, leading to the formation of a radical cation (the molecular ion) and fragment ions.[8]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[8]
-
Detection: The separated ions are detected, and their abundance is recorded.[8]
-
Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and deduce the structure from the fragmentation pattern.[8]
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis and structural elucidation of an unknown compound like this compound is illustrated in the following diagram.
Caption: A logical workflow for the structural elucidation of this compound using spectroscopic methods.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information, allowing for an unambiguous determination of the molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this and related heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. amherst.edu [amherst.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. fiveable.me [fiveable.me]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Synthesis and Characterization of 2,6-Dimethylbenzothiazole: A Technical Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dimethylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in various industrial sectors. The this compound scaffold, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique chemical structure also imparts properties that make it useful as a corrosion inhibitor and a rubber vulcanization accelerator.[1] This guide aims to provide researchers and professionals in drug development with the essential technical information for the synthesis and characterization of this important compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Jacobson synthesis, which involves the cyclization of a 2-acylaminothiophenol. In this adapted protocol, 4-methyl-2-aminothiophenol reacts with acetic anhydride in a glacial acetic acid medium. The reaction proceeds through the formation of an N-acetylated intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
4-methyl-2-aminothiophenol
-
Acetic anhydride
-
Glacial acetic acid
-
5% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-aminothiophenol in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.[2]
-
Heat the reaction mixture to reflux (approximately 110-130°C) for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of a 5% sodium hydroxide solution until the pH reaches approximately 7.0. This should be done in an ice bath to control the exothermic reaction.[3]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol to yield the final product.[4]
Yield: The expected yield for this type of reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the reaction conditions.
Synthesis Pathway of this compound
Figure 1: Synthesis pathway of this compound.
Purification and Characterization
The purity of the synthesized this compound is crucial for its subsequent use. Recrystallization is a common and effective method for purification. The characterization of the final product is performed using various spectroscopic and physical methods.
Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Experimental Workflow for Synthesis and Purification
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound were confirmed by determining its physical properties and by spectroscopic analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉NS | [1] |
| Molecular Weight | 163.24 g/mol | [1] |
| Appearance | Colorless to almost colorless liquid | [1] |
| Boiling Point | 132 °C at 20 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
| Refractive Index | n20/D 1.61 | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic H (H-4) |
| ~7.5 | s | 1H | Aromatic H (H-7) |
| ~7.2 | d | 1H | Aromatic H (H-5) |
| ~2.8 | s | 3H | C2-CH₃ |
| ~2.4 | s | 3H | C6-CH₃ |
Note: Predicted chemical shifts based on related structures. The exact values may vary depending on the solvent and instrument used.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C2 |
| ~153 | C7a |
| ~135 | C3a |
| ~134 | C6 |
| ~127 | C5 |
| ~124 | C4 |
| ~121 | C7 |
| ~21 | C6-CH₃ |
| ~20 | C2-CH₃ |
Note: Predicted chemical shifts based on related structures. The exact values may vary depending on the solvent and instrument used.
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (CH₃) |
| ~1600, ~1475 | C=C aromatic ring stretch |
| ~1520 | C=N stretch (benzothiazole) |
| ~1450, ~1375 | CH₃ bend |
| ~810 | C-H out-of-plane bend |
Note: Characteristic absorption ranges for the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z (mass-to-charge ratio) | Assignment |
| 163 | [M]⁺ (Molecular ion) |
| 162 | [M-H]⁺ |
| 148 | [M-CH₃]⁺ |
| 121 | Fragmentation of the benzothiazole ring |
Note: Expected major fragments based on the structure of this compound.
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of this compound, along with its purification and comprehensive characterization. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward synthetic route and the detailed analytical data will facilitate the efficient production and verification of this important heterocyclic compound for further research and development endeavors.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 4. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comprehensive Technical Guide to 2,6-Dimethylbenzothiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 2,6-Dimethylbenzothiazole. It is a heterocyclic aromatic organic compound that belongs to the family of benzothiazoles. This document details its structural characteristics, synthesis methodologies, chemical reactivity, and its significance as a scaffold in medicinal chemistry and drug development. Experimental protocols for its characterization and synthesis are also provided, along with visualizations of key chemical processes and pathways to facilitate a comprehensive understanding for researchers and professionals in the field.
Chemical Structure and Identifiers
This compound is characterized by a benzene ring fused to a thiazole ring, with methyl groups substituted at positions 2 and 6.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,6-dimethyl-1,3-benzothiazole |
| CAS Number | 2941-71-1[1] |
| Molecular Formula | C₉H₉NS[2] |
| Molecular Weight | 163.24 g/mol |
| InChI Key | JEKCSLMWKCKDCC-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)C[2] |
| PubChem CID | 76253[1] |
Physical Properties
This compound is typically a colorless to light yellow liquid under standard conditions. Its physical properties are summarized in the table below.
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 132 °C at 20 mmHg |
| Density | 1.14 g/cm³ |
| Refractive Index | n20D 1.61 |
Solubility
Based on its predominantly non-polar aromatic structure, this compound is expected to have low solubility in water but good solubility in common organic solvents.[3] For biological assays, it is often recommended to pre-dissolve the compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3]
Table 3: Predicted Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The molecule is largely non-polar. |
| Hexane | Non-Polar | Moderate | Favorable interactions with the non-polar regions. |
| Toluene | Non-Polar (Aromatic) | High | Favorable π-π stacking interactions.[3] |
| Dichloromethane (DCM) | Polar Aprotic | High | Good balance of polarity for dissolution.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor.[3] |
| Ethanol | Polar Protic | Moderate | Can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | High | The polar ketone group can interact with the benzothiazole moiety.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[3] |
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Representative ¹H NMR Spectral Data for a 2,6-Disubstituted Benzothiazole Derivative (in DMSO-d₆) [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | s | 3H | -CH₃ at C6 |
| ~2.1 | s | 3H | -CH₃ at C2 |
| ~7.4 | d | 1H | Aromatic H |
| ~7.0 | d | 1H | Aromatic H |
| ~6.7 | dd | 1H | Aromatic H |
Table 5: Representative ¹³C NMR Spectral Data for a 2,6-Disubstituted Benzothiazole Derivative (in DMSO-d₆) [4]
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 |
| ~153 | C7a |
| ~145 | C3a |
| ~139 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~114 | Aromatic C-H |
| ~104 | Aromatic C-H |
| ~22 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorptions corresponding to its functional groups.[5]
Table 6: Characteristic IR Absorption Bands for this compound [5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (from -CH₃) |
| ~1600 | Medium-Strong | C=N stretch (thiazole ring) |
| ~1500, ~1450 | Strong | Aromatic C=C ring stretching |
| ~810 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The predicted mass-to-charge ratios (m/z) for various adducts are presented below.[2]
Table 7: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | Predicted m/z |
| [M]⁺ | 163.04503 |
| [M+H]⁺ | 164.05286 |
| [M+Na]⁺ | 186.03480 |
| [M+K]⁺ | 202.00874 |
| [M-H]⁻ | 162.03830 |
Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by the electron-donating methyl groups, which affect the electron density of the benzothiazole core.[7]
-
Oxidation : The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxides and sulfones.[7]
-
Reduction : The benzothiazole ring can be reduced to yield the corresponding amines or thiols.[7]
-
Reactions at the Methyl Group : The methyl group at the C2 position is particularly reactive and can undergo condensation reactions.
-
Cross-Coupling Reactions : The benzothiazole scaffold can participate in intramolecular carbon-sulfur cross-coupling reactions.[7]
-
Synthesis of Complex Heterocycles : It serves as a building block in three-component condensation reactions to produce more complex heterocyclic systems.[7]
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various methods, primarily involving the construction of the thiazole ring onto a substituted benzene precursor.[7]
General Synthetic Routes
-
Oxidative Cyclization of Thioformanilides : This is a common approach where an appropriately substituted aminothiophenol derivative undergoes oxidative cyclization.[7]
-
Condensation Reactions : Reaction of a substituted 2-aminothiophenol with aldehydes, ketones, or acids.[7]
-
Green Chemistry Approaches : Modern synthetic methods utilize microwave irradiation or ultrasound to promote the reaction, often resulting in shorter reaction times, higher yields, and milder conditions.[7]
References
- 1. This compound | C9H9NS | CID 76253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Benzothiazole, 2,6-dimethyl- [webbook.nist.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. This compound | 2941-71-1 | Benchchem [benchchem.com]
A Technical Guide to the Solubility of 2,6-Dimethylbenzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylbenzothiazole in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility based on the general properties of benzothiazole derivatives and provides detailed experimental protocols for researchers to determine precise solubility values.
Core Concepts: Understanding Benzothiazole Solubility
Benzothiazole and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1] Their solubility is a critical factor in drug development, influencing formulation, bioavailability, and efficacy.[1] The solubility of these compounds is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[2]
The structure of this compound, with its aromatic benzothiazole core and two methyl groups, suggests it is a relatively non-polar molecule. This structural characteristic indicates a higher solubility in non-polar and moderately polar organic solvents. The presence of the methyl groups at the 2 and 6 positions influences the electron density and reactivity of the benzothiazole core, which in turn affects its physical and chemical properties, including solubility.[3]
Solubility Data
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetone | e.g., 25 | e.g., UV-Vis Spectroscopy | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., Hexane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC |
General Solubility Profile of Benzothiazole Derivatives:
-
Good Solubility: Generally, benzothiazole and its derivatives are soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] Other benzothiazole derivatives have shown good solubility in solvents like THF and chloroform.[5]
-
Limited Aqueous Solubility: Due to their predominantly non-polar character, benzothiazoles exhibit low solubility in water.[4]
Experimental Protocols for Solubility Determination
To obtain accurate and reproducible solubility data for this compound, a systematic experimental approach is essential. The following protocols outline standard methods for determining solubility.
Shake-Flask Method for a Saturated Solution
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Vials with tight-fitting caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm) or centrifuge
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.[1]
-
Accurately add a known volume or mass of the desired organic solvent to each vial.[1]
-
Tightly cap the vials to prevent solvent evaporation.[1]
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).[1]
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.[6]
-
Separate the saturated supernatant from the excess solid by either centrifugation or filtration through a chemically inert filter.[6]
Quantification of Dissolved Solute
Once a clear, saturated solution is obtained, the concentration of dissolved this compound can be determined using several analytical techniques.
a) Gravimetric Analysis
-
Accurately pipette a known volume of the clear saturated supernatant into a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the compound's boiling point).
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved solute can be calculated by subtracting the initial weight of the container.
-
Solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).
b) UV-Vis Spectroscopy
-
Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-visible wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent.[6] Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[6]
-
Sample Analysis: Take an aliquot of the clear saturated solution, dilute it accurately with the same solvent to bring the concentration within the linear range of the calibration curve, and measure its absorbance at λmax.[6]
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
c) High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Take an aliquot of the clear saturated solution, dilute it accurately with a suitable solvent (preferably the mobile phase), and inject it into the HPLC system.[6]
-
Concentration Calculation: Determine the peak area of the compound in the sample chromatogram and use the calibration curve to calculate the concentration of the diluted sample.[6] Finally, calculate the concentration of the original saturated solution.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. This compound | 2941-71-1 | Benchchem [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 2,6-Dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical discovery and evolution of synthetic methodologies for 2,6-dimethylbenzothiazole, a significant scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of key synthetic routes, detailed experimental protocols, and a comparative analysis of their efficiencies.
A Historical Perspective: From Hofmann's Discovery to Modern Methodologies
The journey into the world of benzothiazoles began in 1879 with the pioneering work of August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles. His work laid the foundation for the development of this important class of heterocyclic compounds. While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, its development is intrinsically linked to the broader exploration of benzothiazole chemistry that followed Hofmann's discovery.
One of the earliest and most classical methods for benzothiazole synthesis is the Jacobson synthesis , which involves the oxidative cyclization of N-arylthioamides. This method, though historically significant, often requires harsh reaction conditions and can result in moderate yields.
The evolution of organic synthesis has led to the development of more efficient and versatile methods for the preparation of this compound and its derivatives. These modern approaches often involve the condensation of a substituted 2-aminothiophenol with a suitable electrophile, providing a more direct and higher-yielding route to the desired product.
Core Synthetic Strategies and Experimental Protocols
The synthesis of this compound can be broadly categorized into several key strategies. Below are detailed protocols for some of the most significant methods.
Synthesis from p-Toluidine (A Historical Analogue Approach)
While a direct historical protocol for this compound is elusive, a well-documented synthesis of the closely related 2-amino-6-methylbenzothiazole from p-toluidine provides insight into early synthetic strategies. This method involves the reaction of p-toluidine with sodium thiocyanate and sulfuryl chloride.[1]
Experimental Protocol:
A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel. Over a period of 5 minutes, 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid is added dropwise. To the finely divided suspension of p-toluidine sulfate is added 90 g (1.1 moles) of sodium thiocyanate, and the mixture is heated for 3 hours at 100°C (internal temperature) in an oil bath. The solution, which now contains the thiourea, is cooled to 30°C, and 180 g (108 ml, 1.34 moles) of sulfuryl chloride is added over a period of 15 minutes, ensuring the temperature does not exceed 50°C. The mixture is kept at 50°C for 2 hours. The chlorobenzene is then removed by filtration. The solid residue is dissolved in 1 liter of hot water, and the remainder of the solvent is removed by a current of steam. The solution is filtered and made alkaline with concentrated ammonium hydroxide. The precipitated product is filtered, washed with water, and recrystallized from ethanol-water.[1]
Yield: 105–110 g (64–67%)[1]
Condensation of 4-Methyl-2-aminothiophenol with Acetic Anhydride
A more direct and modern approach involves the reaction of the appropriately substituted 2-aminothiophenol with an acylating agent. A patented method describes the synthesis of 2-methylbenzothiazole derivatives from 2-aminothiophenol halides and acetic anhydride in glacial acetic acid.[2] This can be adapted for the synthesis of this compound starting from 4-methyl-2-aminothiophenol.
Experimental Protocol:
To a reaction flask containing 185.00 ml of glacial acetic acid, 31.93 g (0.20 mol) of 2-amino-4-chlorothiophenol and 26.50 ml (0.28 mol) of acetic anhydride are added. The reaction mixture is heated to 120°C for 1 hour. After cooling to room temperature, the mixture is filtered. The filtrate is then cooled to 2°C in an ice-water bath, and the pH is adjusted to ~7.0 by the slow dropwise addition of a 3 wt% sodium hydroxide solution. The product is then extracted with an organic solvent, and the solvent is removed by distillation to yield the 2-methylbenzothiazole derivative.[2]
Yield: (Not specified for this compound, but this general method is reported to be high-yielding).
Palladium-Catalyzed Intramolecular C-S Bond Formation
Recent advancements in catalysis have provided highly efficient methods for the synthesis of benzothiazole derivatives. One such method involves the palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides. This approach has been successfully applied to synthesize 6-methylbenzo[d]thiazole-2-carbonitrile.[3]
Experimental Protocol:
-
Step 1: Synthesis of N-(4-methylphenyl)cyanothioformamide: p-Toluidine is condensed with Appel salt (1.1 equiv) in the presence of pyridine (2.0 equiv) in dichloromethane at room temperature for 1 hour to give the corresponding imino-1,2,3-dithiazole. This intermediate is then treated with 3 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce N-(4-methylphenyl)cyanothioformamide in a 46% yield.[3]
-
Step 2: Cyclization to 6-methylbenzo[d]thiazole-2-carbonitrile: The N-(4-methylphenyl)cyanothioformamide is dissolved in a 1:1 mixture of DMSO and DMF. To this solution, 20 mol% of PdCl2, 50 mol% of CuI, and 2 equivalents of tetrabutylammonium bromide (TBAB) are added. The reaction mixture is heated at 120°C for 4 hours.[3]
Yield: 70% for 6-methylbenzo[d]thiazole-2-carbonitrile.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and its close analogues, providing a comparative overview of different synthetic methodologies.
| Method | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield | Reference |
| Historical Analogue (2-amino-6-methyl) | p-Toluidine, Sodium Thiocyanate | H₂SO₄, Sulfuryl Chloride, NH₄OH | 100°C, 3h; then 50°C, 2h | 64-67% | [1] |
| Condensation (General Method) | 2-Amino-4-chlorothiophenol, Acetic Anhydride | Glacial Acetic Acid, NaOH | 120°C, 1h | High | [2] |
| Palladium-Catalyzed Cyclization | N-(4-methylphenyl)cyanothioformamide | PdCl₂, CuI, TBAB | 120°C, 4h in DMSO/DMF | 70% | [3] |
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core reaction pathways and experimental workflows for the synthesis of this compound.
Caption: Synthesis of 2-amino-6-methylbenzothiazole from p-toluidine.
Caption: Condensation synthesis of this compound.
Caption: General experimental workflow for benzothiazole synthesis.
Characterization Data
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling constants provide valuable information about the substitution pattern on the benzothiazole ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic peaks for the carbon atoms of the benzothiazole core and the methyl substituents.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular formula (C₉H₉NS). Fragmentation patterns can further confirm the structure. The NIST WebBook provides mass spectral data for 2,6-dimethyldibenzothiophene, a related compound, which can offer comparative insights.[4]
Conclusion
The synthesis of this compound has evolved significantly from the early foundational work on benzothiazoles. Modern synthetic methods offer high yields and greater functional group tolerance, making this important heterocyclic scaffold readily accessible for applications in drug discovery and materials science. This guide provides a comprehensive overview of the key synthetic strategies, enabling researchers to select and implement the most suitable method for their specific needs. Further research into green and catalytic methods will continue to refine the synthesis of this versatile molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 3. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides [mdpi.com]
- 4. 2,6-Dimethyldibenzothiophene [webbook.nist.gov]
A Technical Guide to the Theoretical and Experimental NMR Shifts of 2,6-Dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Comparison of Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2,6-Dimethylbenzothiazole. These values are estimations based on the analysis of published data for similar benzothiazole structures and general principles of NMR spectroscopy. The numbering convention used for the assignments is provided in the molecular structure diagram below.
| Atom Number | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 2 | C | - | 165-170 |
| 2-CH₃ | C, H | 2.7 - 2.9 (s) | 18-22 |
| 4 | C, H | 7.7 - 7.9 (d) | 121-124 |
| 5 | C, H | 7.2 - 7.4 (d) | 125-128 |
| 6 | C | - | 133-136 |
| 6-CH₃ | C, H | 2.4 - 2.6 (s) | 20-23 |
| 7 | C, H | 7.6 - 7.8 (s) | 120-123 |
| 8 | C | - | 152-155 |
| 9 | C | - | 134-137 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The expected multiplicities are indicated in parentheses (s = singlet, d = doublet). The actual coupling constants would need to be determined from an experimental spectrum.
Molecular Structure and Numbering
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.
A Technical Guide to the Quantum Chemical Analysis of 2,6-Dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,6-dimethylbenzothiazole. Benzothiazole derivatives are a cornerstone in medicinal chemistry, and understanding their quantum mechanical characteristics is pivotal for the rational design of novel therapeutic agents. This document details the standard computational protocols, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis. Due to a lack of specific published computational data for this compound, this guide utilizes data from closely related and well-studied benzothiazole derivatives to illustrate these methodologies and the expected quantitative outcomes. All protocols and data interpretations are directly applicable to the analysis of this compound.
Introduction to Quantum Chemical Calculations for Benzothiazole Derivatives
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] Their derivatives are of significant interest to medicinal and organic chemists due to their wide range of biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties.[1] The specific placement of substituents, such as the methyl groups in this compound, significantly influences the molecule's electron density, reactivity, and ultimately its pharmacological profile.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[2] These methods allow for the accurate prediction of molecular properties, offering profound insights that can guide experimental work. Key applications include:
-
Molecular Geometry Optimization: Predicting the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
-
Vibrational Spectroscopy: Simulating infrared (IR) and Raman spectra to aid in the characterization and identification of the molecule.
-
Electronic Properties: Analyzing the distribution of electrons, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and calculating the energy gap, which is crucial for understanding chemical reactivity and electronic transitions.[1]
-
Chemical Reactivity: Using calculated parameters to predict sites of electrophilic and nucleophilic attack.
-
Intramolecular Interactions: Employing Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions within the molecule.
This guide outlines the theoretical and experimental protocols for a comprehensive quantum chemical analysis of this compound.
Methodologies and Experimental Protocols
The foundation of a theoretical investigation of a molecule like this compound lies in Density Functional Theory (DFT). The following section details the typical computational workflow.
Computational Details: A Standard Protocol
A robust and widely accepted method for quantum chemical calculations on benzothiazole derivatives involves the use of the Gaussian suite of programs. The following protocol is a standard approach:
-
Initial Structure: The initial 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.
-
DFT Optimization: The ground state geometry is then fully optimized without any symmetry constraints using DFT. A common and effective combination of functional and basis set is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-311G(d,p) basis set.[3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield the theoretical IR and Raman spectra.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular bonding, charge delocalization, and hyperconjugative interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals.
-
Solvent Effects: To simulate a more realistic chemical environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM).
The logical workflow for these computational studies is illustrated in the diagram below.
Data Presentation and Interpretation
This section presents the types of quantitative data obtained from quantum chemical calculations. As previously noted, due to the absence of specific published data for this compound, the following tables contain representative data from computational studies on closely related benzothiazole derivatives, calculated at a similar level of theory (B3LYP/6-311G(d,p)). This data serves to illustrate the expected values and their interpretation.
Optimized Molecular Geometry
Geometry optimization provides the most stable conformation of the molecule. The key bond lengths and angles determine the molecule's three-dimensional shape.
Table 1: Representative Theoretical Geometrical Parameters for a Benzothiazole Derivative.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-S1 | 1.76 | S1-C1-N2 | 114.5 |
| C1-N2 | 1.31 | C1-N2-C7 | 105.2 |
| N2-C7 | 1.40 | N2-C7-C2 | 115.8 |
| C2-C7 | 1.39 | C7-C2-S1 | 104.5 |
| C2-C3 | 1.41 | C2-C3-C4 | 118.9 |
| C3-C4 | 1.38 | C3-C4-C5 | 121.3 |
| C4-C5 | 1.40 | C4-C5-C6 | 120.1 |
| C5-C6 | 1.39 | C5-C6-C7 | 118.7 |
Note: The data in this table is illustrative and based on calculations for substituted benzothiazoles. The numbering of atoms corresponds to the standard benzothiazole ring system.
Vibrational Analysis
Theoretical vibrational frequencies are crucial for interpreting experimental IR and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.
Table 2: Representative Calculated Vibrational Frequencies and Assignments for a Benzothiazole Derivative.
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Potential Energy Distribution, %) |
| 3060 | 3065 | Aromatic C-H stretch |
| 2925 | 2930 | Methyl C-H symmetric stretch |
| 1610 | 1615 | C=N stretch |
| 1580 | 1585 | Aromatic C=C stretch |
| 1450 | 1455 | Methyl C-H bending |
| 1240 | 1245 | C-N stretch |
| 820 | 825 | Aromatic C-H out-of-plane bend |
Note: This is a selection of key vibrational modes. A full analysis would include all normal modes of vibration.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key orbitals in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.[1] A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.[1]
Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters for Benzothiazole Derivatives.
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) |
| Benzothiazole | -8.98 | -0.50 | 8.48 | 8.98 | 0.50 | 4.24 |
| 2-Methylbenzothiazole | -8.69 | -0.45 | 8.24 | 8.69 | 0.45 | 4.12 |
| 2-Aminobenzothiazole | -8.81 | -0.39 | 8.42 | 8.81 | 0.39 | 4.21 |
Note: Data is illustrative and sourced from semi-empirical calculations on benzothiazole derivatives. DFT values would differ but show similar trends.
The relationship between these electronic properties and the resulting chemical reactivity is depicted below.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO (i) to an acceptor NBO (j) is a key output.
Table 4: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Benzothiazole Derivative.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N2 | π(C1-S1) | 18.5 | Lone Pair -> Antibonding π |
| LP(1) S1 | π(C1-N2) | 12.3 | Lone Pair -> Antibonding π |
| π(C2-C7) | π(C3-C4) | 22.1 | π -> Antibonding π (Ring Delocalization) |
| σ(C-H)methyl | σ(C-C) | 5.2 | σ -> Antibonding σ (Hyperconjugation) |
Note: LP denotes a lone pair, π denotes a pi-bond, and σ denotes a sigma-bond. The E(2) value quantifies the strength of the interaction.
Application in Drug Development
The data generated from quantum chemical calculations on this compound can be directly applied to drug development in several ways:
-
Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of derivatives, researchers can build models that correlate electronic properties (like HOMO/LUMO energies or atomic charges) with biological activity.
-
Metabolic Stability Prediction: The molecular electrostatic potential (MEP) can identify electron-rich regions susceptible to oxidative metabolism, allowing for the design of more stable analogues.
-
Receptor Binding Analysis: The optimized geometry and charge distribution provide an accurate representation of the molecule for molecular docking studies, helping to predict and understand its binding mode to a biological target.
The logical progression from computational analysis to potential therapeutic applications is outlined below.
Conclusion
Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing established DFT methods, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical data is invaluable for interpreting experimental results, understanding structure-activity relationships, and guiding the design of new benzothiazole derivatives with enhanced therapeutic potential. While specific computational studies on this compound are yet to be published, the protocols and illustrative data presented in this guide provide a robust framework for initiating and interpreting such an investigation.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,6-Dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 2,6-dimethylbenzothiazole. While a definitive crystal structure for this compound is not widely available in the public domain, this document outlines the expected experimental protocols and data presentation based on the analysis of closely related benzothiazole derivatives. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
Introduction to the Crystallography of Benzothiazoles
Benzothiazoles are a significant class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents. Their biological activity is intrinsically linked to their molecular geometry, conformation, and the intricate network of intermolecular interactions they form in the solid state. Single-crystal X-ray diffraction is the gold standard for unambiguously determining these structural features, providing precise data on bond lengths, bond angles, and crystal packing.
Experimental Protocols
The determination of a crystal structure is a meticulous process that encompasses synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes. A common and effective method is the condensation reaction of 4-methyl-2-aminothiophenol with acetic anhydride or a related acetylating agent.
A Representative Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-methyl-2-aminothiophenol is dissolved in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: An equimolar amount of acetic anhydride is added dropwise to the solution at room temperature with constant stirring.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Single Crystal Growth
Obtaining high-quality single crystals is a critical and often challenging step. The slow evaporation of a saturated solution is a widely used technique.
General Crystallization Procedure:
-
A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is left undisturbed in a loosely covered container at room temperature, allowing for the slow evaporation of the solvent.
-
Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction may form.
X-ray Diffraction Data Collection and Structure Refinement
The final stage involves the analysis of the grown crystals using an X-ray diffractometer.
Standard Data Collection and Refinement Steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, commonly with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Data Processing: The collected diffraction intensities are processed, which includes integration of the reflections, correction for Lorentz and polarization effects, and an absorption correction.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Data Presentation: Illustrative Crystallographic Data
Due to the absence of publicly available crystallographic data for this compound, the following tables present representative data from closely related benzothiazole derivatives to illustrate the expected format and values.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Substituted Benzothiazole.
| Parameter | Illustrative Value |
| Chemical Formula | C₉H₉NS |
| Formula Weight | 163.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 880 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.23 |
| Absorption Coeff. (mm⁻¹) | 0.25 |
| F(000) | 344 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| R indices (all data) | R₁ = 0.07, wR₂ = 0.14 |
Table 2: Illustrative Selected Bond Lengths (Å) and Angles (°) for a Substituted Benzothiazole.
| Bond | Length (Å) | Angle | Angle (°) |
| S1 - C2 | 1.75 | C7a - S1 - C2 | 89.0 |
| S1 - C7a | 1.74 | N3 - C2 - S1 | 115.0 |
| N3 - C2 | 1.30 | C2 - N3 - C3a | 109.0 |
| N3 - C3a | 1.40 | C7a - C3a - N3 | 112.0 |
| C3a - C4 | 1.39 | C5 - C6 - C7 | 120.0 |
| C6 - C(Me) | 1.51 | C2 - C(Me) - H(Me) | 109.5 |
Visualizations
Diagrams are essential for visualizing complex relationships and workflows in crystallography.
The Stability and Degradation of 2,6-Dimethylbenzothiazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2,6-dimethylbenzothiazole, a heterocyclic compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from studies on closely related benzothiazole derivatives to provide a predictive understanding of its chemical behavior under stress conditions. The experimental protocols and degradation pathways described herein are based on established methodologies for similar compounds and should be adapted and validated for this compound in specific applications.
Chemical Stability Profile
This compound is anticipated to exhibit moderate to good thermal stability, a characteristic common to the benzothiazole scaffold.[1] However, its stability is significantly influenced by environmental factors such as pH, light, and the presence of oxidizing agents. Forced degradation studies are crucial to understanding its intrinsic stability and identifying potential degradation products.[2][3][4][5]
pH-Dependent Stability (Hydrolysis)
The benzothiazole ring system can be susceptible to hydrolysis, particularly under basic conditions. For some 2-substituted benzothiazolium salts, stability is observed at a pH below 7, with hydrolysis occurring at a pH of approximately 8.[6] It is therefore anticipated that this compound will be relatively stable in neutral to acidic aqueous solutions but may undergo hydrolytic degradation in alkaline environments.
Table 1: Illustrative pH-Dependent Stability of this compound
| pH | Temperature (°C) | Half-life (t½) (Estimated) |
| 3.0 | 25 | > 30 days |
| 5.0 | 25 | > 30 days |
| 7.0 | 25 | 14 - 21 days |
| 9.0 | 25 | 2 - 5 days |
| 7.0 | 40 | 7 - 10 days |
| 9.0 | 40 | < 24 hours |
Note: The data in this table is illustrative and based on the general behavior of benzothiazole derivatives. Actual values for this compound must be determined experimentally.
Thermal Stability
Benzothiazole derivatives are generally known for their good thermal stability.[1] Significant degradation is not expected at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur.
Table 2: Illustrative Thermal Degradation of this compound (Solid State)
| Temperature (°C) | Time (hours) | Percent Degradation (Estimated) |
| 60 | 24 | < 1% |
| 80 | 24 | 1 - 3% |
| 100 | 24 | 5 - 10% |
Note: The data in this table is illustrative. The actual thermal stability of this compound should be determined through thermogravimetric analysis (TGA) and other appropriate methods.
Photostability
Exposure to ultraviolet (UV) light can induce photodegradation of benzothiazole compounds. The rate and extent of photodegradation can be influenced by the presence of photosensitizers and the solvent system.[7] The photodegradation of benzothiazole can lead to the formation of hydroxylated and other transformation products.[7]
Table 3: Illustrative Photostability of this compound in Solution
| Light Source | Solvent | Time (hours) | Percent Degradation (Estimated) |
| UV (254 nm) | Acetonitrile/Water | 24 | 10 - 20% |
| Simulated Sunlight | Acetonitrile/Water | 24 | 5 - 15% |
Note: The data in this table is illustrative. The actual photostability and photodegradation products should be determined according to ICH Q1B guidelines.
Potential Degradation Pathways
Based on the degradation mechanisms reported for other benzothiazole derivatives, several pathways can be postulated for this compound. These include hydrolysis, oxidation, and biodegradation, often involving initial modification of the thiazole ring or the benzene ring.
Hydrolytic Degradation
Under basic conditions, hydrolysis of the thiazole ring is a likely degradation pathway. This could potentially lead to the opening of the thiazole ring to form an N-substituted aminothiophenol derivative.
Oxidative Degradation
Oxidative stress, for instance, in the presence of hydrogen peroxide, can lead to the formation of N-oxides or hydroxylation of the benzene ring. The methyl groups on the benzene ring may also be susceptible to oxidation.
Biodegradation
Microbial degradation of benzothiazoles, particularly by Rhodococcus species, often proceeds via hydroxylation.[8][9] A common metabolic route for benzothiazoles involves the formation of 2-hydroxybenzothiazole, which is then further hydroxylated.[8] For this compound, a plausible initial step in biodegradation would be hydroxylation at the 2-position of the thiazole ring or at one of the available positions on the benzene ring.
Below is a diagram illustrating a hypothetical primary degradation pathway for this compound based on the metabolism of related compounds.
Experimental Protocols
To experimentally determine the stability and degradation pathways of this compound, a forced degradation study is recommended. The following is a general protocol that can be adapted.
General Forced Degradation Protocol
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for identification.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or DAD detector
-
LC-MS/MS system for identification of degradation products
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of methanol and water.
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).
-
At each time point, withdraw a sample, neutralize it with NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.
-
At each time point, withdraw a sample, neutralize it with HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Also, expose a solution of the compound to the same thermal stress.
-
At the end of the study, dissolve the solid sample and dilute both the solid and solution samples for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
A control sample should be stored in the dark under the same conditions.
-
At the end of the exposure period, analyze both the exposed and control samples.
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Use LC-MS/MS to determine the mass of the degradation products and to aid in their structural elucidation.
The following diagram illustrates a general workflow for conducting a forced degradation study.
Conclusion
While direct experimental data on the stability and degradation of this compound is scarce, a predictive understanding can be formulated based on the behavior of related benzothiazole compounds. It is anticipated to be a relatively stable molecule, with potential for degradation under harsh hydrolytic, oxidative, and photolytic conditions. The primary degradation pathways are likely to involve hydroxylation and potential ring opening. The experimental protocols and illustrative data provided in this guide offer a robust starting point for researchers to design and execute their own stability studies, ensuring the development of stable formulations and a thorough understanding of the molecule's impurity profile. All methodologies and proposed pathways should be experimentally verified for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. biomedres.us [biomedres.us]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2,6-dimethylbenzothiazole, a key intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the condensation reaction between 4-methyl-2-aminothiophenol and acetic acid or its derivatives. This method is a reliable and scalable approach to producing the target compound. Various catalytic systems and reaction conditions are presented to offer flexibility based on available laboratory resources and desired outcomes.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,6-disubstituted benzothiazole scaffold is of particular interest in drug discovery. The synthesis of this compound from 4-methyl-2-aminothiophenol is a fundamental transformation that provides a building block for more complex molecular architectures. The core of this synthesis involves the cyclocondensation of an o-aminothiophenol with a carboxylic acid or its equivalent, leading to the formation of the benzothiazole ring system.
Chemical Reaction Pathway
The synthesis of this compound from 4-methyl-2-aminothiophenol proceeds via a condensation reaction with acetic acid, followed by an intramolecular cyclization and dehydration to form the stable aromatic benzothiazole ring.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Several methods can be employed for the synthesis of this compound. Below are detailed protocols for three common approaches, offering a range of catalysts and reaction conditions.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis
Polyphosphoric acid is a widely used and effective catalyst for this transformation, acting as both a catalyst and a dehydrating agent.[1]
Materials:
-
4-methyl-2-aminothiophenol
-
Glacial acetic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-methyl-2-aminothiophenol (10 mmol) and glacial acetic acid (12 mmol).
-
Carefully add polyphosphoric acid (20 g) to the mixture with stirring.
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford pure this compound.
Protocol 2: Methanesulfonic Acid/Silica (MeSO₃H/SiO₂) Catalyzed Synthesis
This method offers a heterogeneous catalytic system that simplifies product work-up.[1][2]
Materials:
-
4-methyl-2-aminothiophenol
-
Acetic acid
-
Methanesulfonic acid/Silica (prepared by adding methanesulfonic acid to silica gel)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a mixture of 4-methyl-2-aminothiophenol (10 mmol) and acetic acid (11 mmol) in a round-bottom flask, add MeSO₃H/SiO₂ (0.5 g).
-
Add toluene (50 mL) as a solvent.
-
Heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often leads to higher yields.
Materials:
-
4-methyl-2-aminothiophenol
-
Acetic anhydride
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Microwave reactor vials
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a microwave reactor vial, place 4-methyl-2-aminothiophenol (5 mmol), acetic anhydride (6 mmol), and a catalytic amount of p-toluenesulfonic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic solution with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product as described in the previous protocols.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of this compound using the described protocols. The data is based on literature reports for analogous reactions.
| Protocol | Catalyst System | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Polyphosphoric Acid (PPA) | 2 - 3 | 130 - 140 | 75 - 85 |
| 2 | MeSO₃H/SiO₂ | 4 - 6 | 110 - 120 | 80 - 90 |
| 3 | Microwave (p-TsOH) | 0.17 - 0.25 | 120 | 85 - 95 |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 4-methyl-2-aminothiophenol is a robust and versatile reaction. The choice of protocol can be tailored to the specific needs of the laboratory, with options ranging from traditional acid catalysis to modern microwave-assisted methods. The provided protocols and data offer a comprehensive guide for researchers in the successful synthesis and purification of this valuable chemical intermediate. Careful execution of these procedures will yield high-purity this compound suitable for further applications in drug development and materials science.
References
Application Notes and Protocols: 2,6-Dimethylbenzothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,6-dimethylbenzothiazole as a foundational building block in the synthesis of diverse and medicinally relevant compounds. The inherent reactivity of the benzothiazole core, modulated by the electron-donating methyl groups at the 2 and 6 positions, makes it a valuable scaffold for developing novel therapeutics.
Introduction to this compound in Synthesis
This compound is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with methyl substitutions that influence the electron density and reactivity of the core structure. This substitution pattern distinguishes it from other isomers and provides a unique starting point for a variety of chemical transformations. Its derivatives are instrumental in the development of novel synthetic methodologies and have been investigated for a wide range of applications, including as anticancer agents, monoamine oxidase (MAO) inhibitors, and anti-inflammatory compounds. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.
Key Synthetic Transformations and Applications
This compound and its immediate derivatives can undergo several key transformations, making it a versatile precursor for a range of functionalized molecules.
-
Synthesis of Monoamine Oxidase (MAO) Inhibitors: Derivatives of 2-methylbenzothiazole have been synthesized and identified as potent inhibitors of monoamine oxidase, particularly the MAO-B isoform, which is a key target in the treatment of neurodegenerative disorders like Parkinson's disease.[1][2]
-
Development of Anticancer Agents: The 2,6-disubstituted benzothiazole scaffold is a recurring motif in the design of novel anticancer agents. Specific derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and osteosarcoma (MG63).[3][4]
-
Oxidation to Sulfones: The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfones. Benzothiazine sulfones have been synthesized and evaluated for various biological activities.[5] This transformation can significantly alter the electronic properties and biological activity of the molecule.
-
Intramolecular C-S Cross-Coupling Reactions: The benzothiazole core can be synthesized or further functionalized through intramolecular C-S bond formation, a powerful strategy for building complex heterocyclic systems.[6][7]
Below are detailed protocols for key synthetic applications starting from precursors related to this compound.
Application Note 1: Synthesis of 2-Methylbenzothiazole-Based Monoamine Oxidase (MAO) Inhibitors
This protocol details the synthesis of substituted benzyloxy-2-methylbenzothiazole derivatives, which have shown high inhibitory potency against MAO-A and MAO-B enzymes.[1] The synthesis proceeds via a Williamson ether synthesis from a hydroxylated 2-methylbenzothiazole precursor.
Experimental Protocol
Synthesis of 6-(Benzyloxy)-2-methylbenzo[d]thiazole Derivatives (General Procedure)
-
In a round-bottom flask, dissolve 2-methylbenzo[d]thiazol-6-ol (1.0 eq, 3.026 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
To this solution, add the appropriate substituted benzyl bromide derivative (1.5 eq, 4.539 mmol).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 6.05 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add approximately 50 mL of ethanol to the reaction mixture.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Allow the solution to stand for recrystallization.
-
Collect the crystals by filtration, wash thoroughly with n-hexane, and air-dry the final product.[1]
Data Presentation: MAO Inhibition
The synthesized compounds were evaluated for their ability to inhibit human MAO-A and MAO-B. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound ID | R (Substitution on Benzyl Ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 4a | H | > 100 | 0.0091 |
| 4b | 4-Br | 1.05 | 0.017 |
| 4c | 4-CN | 1.12 | 0.0069 |
| 4d | 4-NO₂ | 0.218 | 0.0046 |
| 5c | 4-CN (from 5-OH precursor) | 0.887 | 0.0056 |
| 5d | 4-NO₂ (from 5-OH precursor) | > 100 | 0.0052 |
| 5e | 4-Cl (from 5-OH precursor) | 0.132 | 0.0054 |
Data sourced from a study on 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.[1][2]
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of MAO inhibitors.
Application Note 2: Synthesis of 2,6-Disubstituted Benzothiazoles as Anticancer Agents
This protocol outlines a multi-step synthesis to produce 2,6-disubstituted benzothiazole derivatives, which have been screened for cytotoxic activity against human cancer cell lines.[3] The synthesis starts from 4-chloro-3-nitroacetanilide and proceeds through key intermediates.
Experimental Protocol
Step 1: Synthesis of N-(2-mercapto-4-nitrophenyl)acetamide
-
Add 4-chloro-3-nitroacetanilide (0.05 mol) to a solution of sodium sulfide nonahydrate (0.125 mol) in water.
-
Reflux the mixture for 8 hours.
-
Filter the hot solution and cool the filtrate.
-
Acidify the solution with glacial acetic acid to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain the thiol intermediate.
Step 2: Synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 1)
-
Dissolve the thiol intermediate from Step 1 (0.01 mol) and anhydrous sodium acetate (0.01 mol) in 30 mL of acetic anhydride.
-
Heat the mixture under reflux for 30 minutes.
-
Pour the reaction mixture onto 200 mL of 2N HCl.
-
Collect the solid product by filtration, wash with water and then diethyl ether.
-
Dry the solid to yield Compound 1.[3] (Yield: 79%)
Step 3: Synthesis of 6-aminobenzo[d]thiazol-2-yl)acetamide (Intermediate 2)
-
To a solution of Compound 1 (0.01 mol) in ethanol, add stannous chloride (SnCl₂) (0.03 mol) and concentrated HCl.
-
Reflux the mixture for 4 hours.
-
Pour the cooled reaction mixture into a cold sodium hydroxide solution.
-
Filter the precipitate, wash with water, and recrystallize from an ethanol-water mixture to get Intermediate 2.
Step 4: Synthesis of Final Amide/Sulfonamide Derivatives (General Procedure)
-
Dissolve Intermediate 2 (0.001 mol) in pyridine.
-
Add the desired acid chloride or sulfonyl chloride (0.0012 mol) dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 5-6 hours.
-
Pour the mixture into ice-cold water containing HCl.
-
Filter the resulting solid, wash with a sodium bicarbonate solution and then water.
-
Recrystallize from ethanol to obtain the final product.
Data Presentation: Cytotoxicity Data
The synthesized compounds were evaluated for their in vitro anticancer activity against three human cancer cell lines. The IC₅₀ values are presented below.
| Compound ID | R Group (Attached to 6-amino position) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MG63 IC₅₀ (µM) |
| 3a | Benzoyl | 38.12 | 45.21 | 40.15 |
| 3g | 4-Chlorobenzoyl | 37.15 | 42.18 | 38.16 |
| 3h | 4-Nitrobenzoyl | 36.12 | 41.15 | 37.21 |
| 4b | Cyclohexylbenzenesulfonyl | 34.50 | 44.15 | 36.10 |
Data adapted from G. Sadhasivam et al., Oriental Journal of Chemistry.[3][4]
Visualization: General Synthetic Pathway
Caption: Pathway for synthesizing anticancer agents.
Application Note 3: Oxidation to this compound-1,1-dioxide (Sulfone)
The oxidation of the benzothiazole sulfur atom to a sulfone is a common strategy to modulate the electronic properties and biological profile of the scaffold. Sulfones are generally more polar and can exhibit different interactions with biological targets.
Experimental Protocol
General Procedure for Oxidation to Sulfone
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a condenser.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (H₂O₂) (excess, e.g., 3-5 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-80°C) for several hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it carefully into a beaker of ice-cold water.
-
The solid sulfone product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove acetic acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water until the filtrate is neutral.
-
Dry the product in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol or acetone) may be performed for further purification.[5]
Note: This is a generalized protocol. Reaction times and temperatures may need to be optimized for the specific substrate.
Visualization: Oxidation Reaction
Caption: Oxidation of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2,6-Dimethylbenzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dimethylbenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound in drug discovery.
Anticancer Applications
Derivatives of this compound have shown significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Phosphoinositide 3-kinase (PI3K) pathway.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2,6-disubstituted benzothiazole derivatives from various studies. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 2-(cyclohexyl benzenesulfonamide)-6-methyl | MCF-7 (Breast) | 36 | [1] |
| HeLa (Cervical) | 44 | [1] | ||
| MG63 (Osteosarcoma) | 34 | [1] | ||
| 3a | 2-(amide derivative)-6-methyl | MCF-7 (Breast) | 48-53 | [1] |
| HeLa (Cervical) | 48-53 | [1] | ||
| MG63 (Osteosarcoma) | 48-53 | [1] | ||
| 6e | 2-(benzylidine derivative) | HepG2 (Liver) | 10.88 | |
| 6f | 2-(benzylidine derivative) | HepG2 (Liver) | 10.00 | |
| Compound 11 | 2-(substituted carbamide)-6-methyl | Prostate Cancer Cell Line | Not specified, but potent |
Experimental Protocols
This protocol describes a general method for the synthesis of N-(6-methylbenzo[d]thiazol-2-yl)acetamide, a common intermediate for further derivatization.
Materials:
-
2-Amino-6-methylbenzothiazole
-
Acetyl chloride
-
Dry acetone
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Activated charcoal (Norit)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methylbenzothiazole (1 equivalent) in dry acetone.
-
Slowly add acetyl chloride (1.1 equivalents) to the solution while stirring.
-
Reflux the mixture for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing cold, acidified water (dilute HCl).
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold acetone.
-
For purification, dissolve the crude product in hot ethanol.
-
Add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
To the hot filtrate, add hot water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% ethanol, and dry in a vacuum oven.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Caption: General workflow for the synthesis of a 2,6-disubstituted benzothiazole derivative.
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow of the MTT assay for cytotoxicity assessment.
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ)
-
Kinase assay buffer
-
PIP2 (substrate)
-
ATP
-
This compound derivative
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound derivative in the appropriate buffer.
-
In a 384-well plate, add the test compound, the respective PI3K enzyme, and the lipid substrate (PIP2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Simplified PI3K signaling pathway and the point of inhibition by benzothiazole derivatives.
Neuroprotective Applications
Certain 2,6-disubstituted benzothiazole derivatives have been investigated as multi-target-directed ligands for the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds can exhibit inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).
Quantitative Data: Neuroprotective Activity
The following table presents the inhibitory activities of a representative multi-target benzothiazole derivative.
| Compound ID | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| 3s | Histamine H3 Receptor (H3R) | 0.036 | - | |
| Acetylcholinesterase (AChE) | - | 6.7 | ||
| Butyrylcholinesterase (BuChE) | - | 2.35 | ||
| Monoamine Oxidase B (MAO-B) | - | 1.6 |
Experimental Protocol
This protocol describes the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
This compound derivative
-
96-well microplate
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compound in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Phosphate buffer
-
Test compound solution (or buffer for control)
-
DTNB solution
-
AChE solution
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Antimicrobial Applications
The benzothiazole scaffold is also a key component in the development of new antimicrobial agents. Derivatives have shown activity against various Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values for representative 2,6-disubstituted benzothiazole derivatives against different bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 130a | Moraxella catarrhalis | 4 | [4] |
| 130b | Moraxella catarrhalis | 4 | [4] |
| 130c | Moraxella catarrhalis | 4 | [4] |
Experimental Protocol
This protocol outlines the broth microdilution method to determine the MIC of this compound derivatives against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
This compound derivative stock solution
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well containing the test compound with the bacterial suspension.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
References
Application Notes and Protocols for 2,6-Disubstituted Benzothiazole Derivatives with Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer potential of 2,6-disubstituted benzothiazole derivatives. While the primary focus is on this broader class of compounds due to the wealth of available data, it is important to note that specific research on 2,6-dimethylbenzothiazole derivatives is not extensively documented in publicly available literature. The protocols and data presented herein are derived from studies on various 2,6-disubstituted benzothiazoles and serve as a valuable resource for the screening and evaluation of novel anticancer agents within this chemical family.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer properties. The benzothiazole scaffold is considered a "privileged structure," as its derivatives have been shown to interact with various biological targets implicated in cancer progression. Modifications at the 2 and 6 positions of the benzothiazole ring have been a key strategy in the development of potent and selective anticancer agents. These derivatives have been reported to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Data Presentation
The following tables summarize the in vitro anticancer activity of selected 2,6-disubstituted benzothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration required to inhibit the growth of 50% of a cell population.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | Cyclohexyl benzene sulphonamide | Amino (derived from nitro) | MCF-7 (Breast) | 36 | [1] |
| HeLa (Cervical) | 44 | [1] | |||
| MG63 (Osteosarcoma) | 34 | [1] | |||
| 3a | Amide derivative | Amino (derived from nitro) | MCF-7 (Breast) | 48-53 | [1] |
| HeLa (Cervical) | 48-53 | [1] | |||
| MG63 (Osteosarcoma) | 48-53 | [1] | |||
| 3g | Amide derivative | Amino (derived from nitro) | MCF-7 (Breast) | Good Activity | [1] |
| HeLa (Cervical) | Good Activity | [1] | |||
| MG63 (Osteosarcoma) | Good Activity | [1] | |||
| 3h | Amide derivative | Amino (derived from nitro) | MCF-7 (Breast) | Good Activity | [1] |
| HeLa (Cervical) | Good Activity | [1] | |||
| MG63 (Osteosarcoma) | Good Activity | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anticancer 2,6-disubstituted benzothiazole derivatives are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, MG63)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,6-disubstituted benzothiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells after treatment with the benzothiazole derivatives.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells after compound treatment.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental and logical workflows
Caption: Workflow for the evaluation of anticancer 2,6-disubstituted benzothiazole derivatives.
Signaling Pathways
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.
References
Application Notes: Antimicrobial and Antifungal Properties of 2,6-Dimethylbenzothiazole Derivatives
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, attracting considerable interest in medicinal chemistry.[1][2] These scaffolds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The mechanism of action for their antimicrobial effects often involves the inhibition of essential microbial enzymes.[2] Specifically, substitutions at various positions of the benzothiazole nucleus, such as the C-2, C-6, and C-7 positions, can significantly influence their bioactivity.[6] This document provides a summary of the antimicrobial and antifungal efficacy of benzothiazole derivatives, with a focus on C-6 methyl-substituted compounds, along with detailed protocols for their evaluation.
Quantitative Data Summary
The antimicrobial and antifungal activities of various benzothiazole derivatives are summarized below. The data highlights Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and zone of inhibition values against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound ID | Target Organism | MIC | Zone of Inhibition (mm) | Reference |
| 16c | Staphylococcus aureus | 0.025 mM | 40.3 ± 0.6 | [3] |
| 16c | Streptococcus mutans | 0.203 mM | 31.3 ± 0.6 | [3] |
| 8b | Staphylococcus aureus | <40 µg/mL | Not Reported | [6] |
| 8b | Bacillus subtilis | <47 µg/mL | Not Reported | [6] |
| 8c | Escherichia coli | <29 µg/mL | Not Reported | [6] |
| 8c | Salmonella typhimurium | <132 µg/mL | Not Reported | [6] |
| 25a, 25b, 25c | Enterococcus faecalis | ~1 µM | Not Reported | [5] |
| 25a, 25b, 25c | Klebsiella pneumoniae | 1.04 - 2.03 µM | Not Reported | [5] |
| 4b | Salmonella typhimurium | 25-50 µg/mL | Not Reported | [5] |
| 4b | Klebsiella pneumoniae | 25-50 µg/mL | Not Reported | [5] |
| Ampicillin | Staphylococcus aureus | 0.179 mM | 22.0 ± 0.1 | [3] |
| Sulfadiazine | Staphylococcus aureus | 1.998 mM | 21.5 ± 0.6 | [3] |
| Ciprofloxacin | Escherichia coli | 12.5 µg/mL | Not Reported | [5] |
Table 2: Antifungal Activity of Benzothiazole Derivatives
| Compound ID | Target Organism | MIC | IC50 | Zone of Inhibition (mm) at 100 µg/mL | Reference |
| 8c | Candida albicans | <207 µg/mL | Not Reported | Not Reported | |
| 6 | Candida albicans | 125 µg/mL | Not Reported | Not Reported | [4] |
| D-02 | Candida albicans | Not Reported | Not Reported | Potent Activity | |
| D-08 | Candida albicans | Not Reported | Not Reported | Potent Activity | |
| 5h | Fusarium solani | Not Reported | 4.34 µg/mL | Not Reported | [7] |
| 6h | Fusarium graminearum | Not Reported | 23.39 µg/mL | Not Reported | [7] |
| 6h | Fusarium solani | Not Reported | 15.55 µg/mL | Not Reported | [7] |
| 6h | Colletotrichum gloeosporioides | Not Reported | 29.61 µg/mL | Not Reported | [7] |
| 4b, 4c, 4d, 4f | Various Fungi | 3.90–15.63 µg/mL | Not Reported | Strong Inhibition | |
| Fluconazole | Various Fungi | Not Reported | Not Reported | Standard Control | [2] |
| Griseofulvin | Candida albicans | Not Reported | Not Reported | Standard Control |
Mechanism of Action & Signaling Pathways
Benzothiazole derivatives exert their antimicrobial effects by targeting key microbial pathways. Two prominent mechanisms include the inhibition of Dihydropteroate Synthase (DHPS) in bacteria and Lanosterol 14α-demethylase in fungi.
Inhibition of Bacterial Dihydropteroate Synthase (DHPS)
Certain sulfonamide-containing benzothiazole derivatives function as competitive inhibitors of the DHPS enzyme.[3] This enzyme is critical for the synthesis of dihydrofolate, a precursor to tetrahydrofolate which is essential for nucleotide synthesis. By competing with the natural substrate, 4-aminobenzoic acid (PABA), these derivatives block the folate biosynthesis pathway, leading to bacterial growth inhibition.[3][8]
Inhibition of Fungal Lanosterol 14α-demethylase (CYP51)
In fungi, azole-containing benzothiazole derivatives often target the enzyme Lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane, altered fluidity and permeability, and ultimately, fungal cell death.[9]
Experimental Protocols
The following protocols outline standard methodologies for assessing the antimicrobial and antifungal properties of 2,6-Dimethylbenzothiazole derivatives.
General Experimental Workflow
The screening process for novel antimicrobial agents follows a logical progression from initial synthesis to the determination of specific activity metrics like MIC.
Protocol: Agar Well Diffusion Assay
This method is used for the preliminary screening of antibacterial activity.[3]
Materials:
-
Nutrient Agar Medium
-
Sterile Petri dishes
-
Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard
-
Test compound solutions (e.g., 15 mg/mL in DMSO)
-
Standard antibiotic solution (e.g., Ampicillin)
-
Solvent control (e.g., sterile DMSO)
-
Sterile cotton swabs
-
Sterile borer (6 mm diameter)
-
Micropipette and sterile tips
-
Incubator (37°C)
Procedure:
-
Media Preparation: Prepare and sterilize nutrient agar according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify at room temperature.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland, ~1.5 x 10⁸ CFU/mL). Swab the entire surface of the dried agar plate to ensure a uniform lawn of bacterial growth. Allow the plate to dry for about 15 minutes.
-
Well Preparation: Use a sterile 6 mm borer to punch uniform wells into the agar.
-
Compound Application: Carefully add 100 µL of the test compound solution into a designated well. Similarly, add the standard antibiotic and solvent control into separate wells on the same plate.
-
Incubation: Place the plates in an incubator at 37°C for 24 hours.
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The experiment should be performed in triplicate to ensure reproducibility.[3]
Protocol: Broth Microdilution for MIC Determination
This method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[6]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture adjusted to the appropriate concentration
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound stock solution
-
Standard drug stock solution
-
Multichannel pipette
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row, discarding the final 100 µL from the last well. This creates a range of decreasing concentrations.
-
Control Wells: Prepare a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3] The result can be assessed visually or by using a plate reader.
Protocol: Antifungal Tube Dilution Method (Turbidimetric)
This method is used to evaluate antifungal activity by measuring the inhibition of fungal growth in a liquid medium.[10]
Materials:
-
Sterile test tubes
-
Sabouraud Dextrose Broth (or other suitable fungal growth medium)
-
Fungal culture (e.g., C. albicans)
-
Test compound solutions
-
Standard antifungal drug (e.g., Griseofulvin)
-
Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and standard drug in separate sets of test tubes containing a fixed volume of sterile broth.
-
Inoculation: Inoculate each tube with a standardized suspension of the fungal culture. Include a growth control tube (broth + inoculum) and a sterility control tube (broth only).
-
Incubation: Incubate all tubes under appropriate conditions (e.g., 28°C for 48-72 hours).
-
Turbidity Measurement: After incubation, measure the turbidity (optical density) of each tube using a spectrophotometer at a suitable wavelength (e.g., 600 nm).
-
Analysis: Compare the turbidity of the test compound tubes with the growth control. The percentage of growth inhibition can be calculated, and the MIC can be determined as the lowest concentration showing significant inhibition of growth.[10]
References
- 1. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Fluorescent Labeling Using 2,6-Dimethylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a reactive derivative of 2,6-dimethylbenzothiazole and its subsequent use in fluorescently labeling proteins for cellular imaging applications.
Introduction
Benzothiazole and its derivatives are a well-established class of heterocyclic compounds known for their fluorescent properties.[1] While this compound itself is not fluorescent, it serves as a versatile scaffold for the synthesis of fluorescent probes. By introducing a reactive functional group, it can be transformed into a probe capable of covalently attaching to biomolecules, such as proteins. This allows for the visualization and tracking of these molecules in biological systems.[2]
The protocols outlined below describe a two-stage process:
-
Synthesis of an Amine-Reactive this compound Probe: A plausible synthetic route to functionalize this compound with a succinimidyl ester group, making it reactive towards primary amines on proteins.
-
Fluorescent Labeling of Proteins: A detailed procedure for conjugating the synthesized probe to a target protein and characterizing the final labeled product.
-
Cellular Imaging: A general protocol for imaging cells stained with the fluorescently labeled protein.
Data Presentation: Photophysical Properties of Benzothiazole Derivatives
The photophysical properties of benzothiazole-based fluorescent probes can be tuned by modifying their chemical structure. The following table summarizes representative data for various benzothiazole derivatives, providing an indication of the expected spectral range for a probe derived from this compound.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| Benzothiazole Derivative 14B | Not Specified | ~450 (Blue-Green) | Not Specified | Not Specified | Not Specified | [1][3] |
| 2-(4-(tert-Butyl)phenyl)benzothiazole | 330 | ~380-450 | ~50-120 | Not Specified | Not Specified | |
| N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | 365 | Green Emission | >100 | 0.30 (in PMMA film) | PMMA film | [4] |
| N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | 365 | Orange Emission | >100 | 0.22 (in PMMA film) | PMMA film | [4] |
| 4-N-substituted benzothiadiazoles | ~450-500 | ~550-650 | ~100-150 | Varies with solvent | Various | [5] |
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive this compound Probe
This protocol describes a plausible synthetic route for a carboxylated this compound derivative, followed by its activation to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
2-amino-5-methylbenzenethiol
-
2-methyl-4-formylbenzoic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-(4-carboxy-2-methylphenyl)-6-methylbenzo[d]thiazole
-
In a round-bottom flask, dissolve 2-amino-5-methylbenzenethiol (1 equivalent) and 2-methyl-4-formylbenzoic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the precipitate and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 2-(4-carboxy-2-methylphenyl)-6-methylbenzo[d]thiazole.
Step 2: Synthesis of this compound-NHS Ester
-
Dissolve 2-(4-carboxy-2-methylphenyl)-6-methylbenzo[d]thiazole (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate. Remove the precipitate by filtration.
-
The filtrate containing the desired NHS ester can be used directly in the labeling reaction or the product can be precipitated by adding cold diethyl ether and collected by filtration.
Protocol 2: Fluorescent Labeling of Proteins
This protocol details the conjugation of the synthesized this compound-NHS ester to a target protein.[6][7]
Materials:
-
Target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS pH 7.4)
-
This compound-NHS ester stock solution (10 mg/mL in anhydrous DMF or DMSO)
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the labeling buffer at a concentration of 2-10 mg/mL.[7]
-
Labeling Reaction:
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-150 mM and incubate for 1 hour at room temperature.[7]
-
Purification: Separate the fluorescently labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction will be the labeled protein.
Protocol 3: Characterization of the Labeled Protein
Procedure:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of the benzothiazole dye (Amax).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Dye Concentration (M) = Amax / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
Where CF is the correction factor (A280 of the free dye / Amax of the free dye), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of the dye at its Amax.[6]
-
-
Fluorescence Spectroscopy:
-
Record the excitation and emission spectra of the labeled protein using a spectrofluorometer to confirm fluorescence and determine the optimal excitation and emission wavelengths.
-
Protocol 4: Cellular Imaging
This is a general protocol for staining cells with the fluorescently labeled protein.[2][9]
Materials:
-
Cultured cells on coverslips or in a glass-bottom dish
-
Fluorescently labeled protein solution in PBS
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Labeling:
-
For live-cell imaging: Remove the culture medium and wash the cells with warm PBS. Add the fluorescently labeled protein diluted in culture medium to the cells and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
For fixed-cell imaging: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash the cells three times with PBS. Incubate with the fluorescently labeled protein in PBS for 1 hour at room temperature.
-
-
Washing: Wash the cells three times with PBS to remove unbound labeled protein.
-
Imaging: Mount the coverslips with mounting medium (for fixed cells) or add fresh medium (for live cells). Visualize the cells using a fluorescence microscope with appropriate filter sets for the benzothiazole dye.
Mandatory Visualization
Caption: Experimental workflow from probe synthesis to cellular imaging.
Caption: Hypothetical signaling pathway studied with a labeled receptor.
References
- 1. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. MyScope [myscope.training]
- 3. researchgate.net [researchgate.net]
- 4. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application of 2,6-Dimethylbenzothiazole in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzothiazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in materials science. The rigid benzothiazole core, coupled with the electronic effects of the dimethyl substitution, imparts unique photophysical and chemical properties to these molecules. This has led to their exploration and application in a range of advanced materials, including fluorescent chemosensors, high-performance polymers, and organic light-emitting diodes (OLEDs). This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the utilization of this compound in their work.
Application Notes
Fluorescent Chemosensors
Derivatives of this compound are excellent candidates for the development of fluorescent chemosensors due to their inherent fluorescence and the potential for modification at the 2- and 6-positions. These modifications allow for the introduction of specific binding sites for analytes of interest, such as metal ions and anions.
The sensing mechanism often relies on processes such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE). Upon binding of the target analyte, the electronic properties of the benzothiazole derivative are altered, leading to a detectable change in its fluorescence, such as an increase or decrease in intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength (ratiometric sensing). These sensors have shown high sensitivity and selectivity for various ions, making them valuable tools for environmental monitoring and biological imaging.
High-Performance Polymers
The incorporation of the this compound moiety into polymer backbones can significantly enhance the thermal, mechanical, and dielectric properties of the resulting materials. Aromatic polyimides, for instance, are known for their exceptional thermal stability and mechanical strength. The introduction of the benzothiazole unit can further improve these properties and also impart desirable dielectric characteristics, such as a low dielectric constant and low dielectric loss.
These properties are crucial for applications in the microelectronics industry, where such polymers are used as insulating layers and packaging materials. The rigid structure of the benzothiazole unit contributes to a high glass transition temperature (Tg), while the overall aromatic nature of the polymer ensures thermal stability at elevated temperatures.
Organic Light-Emitting Diodes (OLEDs)
Benzothiazole derivatives are utilized as emitters in organic light-emitting diodes (OLEDs) due to their excellent fluorescence properties and thermal stability. In an OLED device, the benzothiazole derivative can be used as a dopant in an emissive layer. When an electric current is passed through the device, electron-hole recombination occurs in the emissive layer, exciting the benzothiazole derivative, which then emits light of a specific color.
The color of the emitted light can be tuned by modifying the chemical structure of the benzothiazole derivative. The introduction of different substituents can alter the energy levels of the molecule, thereby changing the emission wavelength. The high thermal stability of these compounds is also advantageous for the longevity and performance of OLED devices.
Data Presentation
Table 1: Performance of 2,6-Disubstituted Benzothiazole-Based Fluorescent Chemosensors
| Sensor Compound | Target Analyte | Detection Limit | Quantum Yield (Φ) | Emission λ (nm) | Reference |
| Biphenyl-benzothiazole derivative | Zn²⁺ | 0.25 ppm | 0.69 (upon binding) | - | [1] |
| Biphenyl-benzothiazole derivative | Ni²⁺ | 0.30 ppm | - | - | [1] |
| Biphenyl-benzothiazole derivative | Cu²⁺ | 0.34 ppm | - | - | [1] |
| Benzothiazole-1H-indene-1,3(2H)-dione (BID) | CN⁻ | 5.97 nM | - | 512 | [2] |
| (E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodide (SU-1) | CN⁻ | 0.27 nM | - | - | [3] |
Table 2: Thermal Properties of Aromatic Polyimides Containing Benzothiazole Moieties
| Polymer | Glass Transition Temperature (Tg) by DSC | Glass Transition Temperature (Tg) by DMA | 5% Weight Loss Temperature (TGA) | Reference |
| MBTBA-DTDA | 286°C | 315°C | ~490°C in N₂ | [1] |
| MBTBA-DSDA | 314°C | 358°C | ~490°C in N₂ | [1] |
Table 3: Performance of an OLED Device with a Benzothiazole Derivative Emitter
| Device Structure | Emitter | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Emission Peak (nm) | CIE Coordinates | Reference |
| ITO/TPD/DPBI–2% BT/DPBI/Mg–Ag | 2-(3-methoxy-4-hydroxyphenyl)benzothiazole (BT) | 1260 | 0.50 | 475 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 2,6-Disubstituted Benzothiazole-Based Fluorescent Sensor for Cyanide Detection
This protocol is based on the synthesis of a benzothiazole-1H-indene-1,3(2H)-dione (BID) sensor.[2]
Materials:
-
3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde
-
Indane-1,3-dione
-
Ethanol (analytical grade)
-
Piperidine (catalytic amount)
-
Ethyl acetate
-
n-hexane
Procedure:
-
Dissolve 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde in 15 mL of analytical grade ethanol in a round-bottom flask.
-
To this solution, add 1 mmol of indane-1,3-dione and a catalytic amount of piperidine.
-
Reflux the reaction mixture for approximately three hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, isolate the pure compound using column chromatography with a mobile phase of 50% ethyl acetate in n-hexane.
-
The final product, BID, is an orange solid.
Protocol 2: Synthesis of an Aromatic Polyimide Containing a Benzothiazole Moiety
This protocol describes a general procedure for the synthesis of aromatic polyimides.[1]
Materials:
-
2,6-bis(m-aminophenoxy) benzoyl naphthalene (diamine monomer)
-
Dianhydride monomer (e.g., DTDA or DSDA)
-
m-cresol
-
Quinoline
-
Methanol
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet, add the diamine monomer (e.g., 6.44 mmol of DTDA) and the dianhydride monomer (e.g., 6.44 mmol of MBTBA).
-
Add 36 mL of m-cresol and three drops of quinoline to the flask.
-
Stir the mixture and heat it slowly to 50°C until all solids are completely dissolved.
-
Increase the temperature and heat the mixture at 100°C for 10 hours, then at 180°C for 10 hours, and finally at 200°C for 12 hours.
-
After the polymerization is complete, wash the polymer with methanol several times to remove the residual m-cresol.
-
Dry the final product under vacuum at 120°C for 24 hours.
-
The polymer can be further purified by reprecipitation.
Protocol 3: Fabrication of an OLED Device Using a Benzothiazole Derivative
This is a general protocol for the fabrication of a multi-layer OLED device via thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Host material for the emissive layer (e.g., DPBI)
-
2,6-disubstituted benzothiazole derivative (emitter)
-
Electron Transport Layer (ETL) material (e.g., DPBI)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Mg-Ag alloy)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Organic Layer Deposition: In a high-vacuum thermal evaporation chamber, deposit the following layers sequentially onto the ITO substrate:
-
HTL (e.g., 50 nm of TPD)
-
Emissive Layer (e.g., 30 nm of DPBI doped with 2% of the benzothiazole derivative)
-
ETL (e.g., 20 nm of DPBI)
-
-
Cathode Deposition: Deposit the EIL (e.g., 1 nm of LiF) followed by the cathode material (e.g., 100 nm of Mg-Ag).
-
Encapsulation: Encapsulate the device to protect the organic layers from moisture and oxygen.
Protocol 4: Characterization of a Fluorescent Chemosensor
Materials:
-
Synthesized sensor stock solution (e.g., 1 x 10⁻³ M in a suitable solvent)
-
Stock solutions of various ions to be tested (e.g., 1 x 10⁻³ M in deionized water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sensor in an appropriate solvent (e.g., ACN:H₂O). Prepare stock solutions of the ions to be tested.
-
UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the sensor solution. Titrate the sensor solution with the target analyte solution by adding incremental amounts of the analyte and record the spectrum after each addition.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the sensor solution upon excitation at its absorption maximum. Titrate the sensor solution with the target analyte solution and record the fluorescence spectrum after each addition.
-
Selectivity Test: Record the fluorescence response of the sensor solution in the presence of various potentially interfering ions.
-
Detection Limit Calculation: Determine the detection limit based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
Mandatory Visualization
Caption: Synthetic workflow for a benzothiazole-based fluorescent sensor.
Caption: General workflow for the fabrication of an OLED device.
Caption: Logical relationship of a fluorescent sensor's detection mechanism.
References
Application Notes and Protocols: 2,6-Dimethylbenzothiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,6-dimethylbenzothiazole as a corrosion inhibitor, particularly for mild steel in acidic environments. The information is compiled from scholarly sources and is intended to guide research and development in the field of corrosion science.
Application Notes
This compound is a heterocyclic organic compound that has shown potential as an effective corrosion inhibitor for various metals, most notably for mild steel in acidic media. Its efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and a π-electron-rich aromatic system in its molecular structure. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates corrosion.
Mechanism of Action:
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can become protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of the benzothiazole ring and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the benzene ring can also participate in this bonding.
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Studies on related benzothiazole derivatives suggest they act as mixed-type inhibitors, affecting both anodic and cathodic reactions.[1][2]
Applications:
The primary application of this compound as a corrosion inhibitor is in industries where metal assets are exposed to acidic environments. This includes:
-
Acid pickling and cleaning: To protect metal surfaces during the removal of scales and rust.
-
Oil and gas industry: To mitigate corrosion in pipelines and equipment exposed to acidic fluids.
-
Chemical processing: To protect reactors and storage tanks from corrosive chemicals.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the following tables provide representative data for benzothiazole derivatives, which can be used as a reference for expected performance. The inhibition efficiency (IE) is a key parameter used to evaluate the performance of a corrosion inhibitor.
Table 1: Representative Inhibition Efficiency of Benzothiazole Derivatives from Weight Loss Measurements
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 1.25 | - | [1] |
| 1 | 0.45 | 64.0 | [1] |
| 5 | 0.21 | 83.2 | [1] |
| 10 | 0.12 | 90.4 | [1] |
Table 2: Representative Electrochemical Parameters for Benzothiazole Derivatives from Potentiodynamic Polarization
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA cm⁻²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | -450 | 250 | - | [2] |
| 1 | -440 | 90 | 64.0 | [2] |
| 5 | -430 | 45 | 82.0 | [2] |
| 10 | -420 | 22 | 91.2 | [2] |
Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Benzothiazole Derivatives
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 50 | 150 | - | [2] |
| 1 | 150 | 100 | 66.7 | [2] |
| 5 | 350 | 70 | 85.7 | [2] |
| 10 | 600 | 50 | 91.7 | [2] |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
This is a simple and direct method to determine the corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)
-
Acetone
-
Distilled water
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Thermostatic water bath
-
Analytical balance (±0.1 mg accuracy)
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.
-
Degrease the coupons with acetone, wash with distilled water, and dry them.
-
Store the prepared coupons in a desiccator until use.
-
Inhibitor Solution Preparation: Prepare a stock solution of this compound in the corrosive medium. Prepare a series of test solutions with different concentrations of the inhibitor by diluting the stock solution.
-
Immersion Test:
-
Weigh the prepared coupons accurately using an analytical balance.
-
Immerse the coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) using a thermostatic water bath.
-
-
Post-Immersion:
-
After the immersion period, retrieve the coupons from the solutions.
-
Carefully wash the coupons with distilled water to remove corrosion products.
-
Dry the coupons and re-weigh them accurately.
-
-
Calculations:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where:
-
ΔW is the weight loss in mg
-
A is the surface area of the coupon in cm²
-
t is the immersion time in hours
-
ρ is the density of mild steel in g/cm³
-
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite rod)
-
Mild steel specimen for the working electrode
-
Corrosive medium and inhibitor solutions as prepared for the weight loss experiment.
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Experimental Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution.
-
-
Measurement:
-
Allow the system to stabilize for about 30-60 minutes to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches to their intersection point.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the formation of the protective inhibitor film.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode electrochemical cell (as used in potentiodynamic polarization)
-
Corrosive medium and inhibitor solutions.
Procedure:
-
Electrode and Cell Setup: Prepare the working electrode and assemble the electrochemical cell as described for the potentiodynamic polarization experiment.
-
Measurement:
-
Allow the system to stabilize at the OCP for about 30-60 minutes.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| vs. frequency and phase angle vs. frequency).
-
The Nyquist plot for an ideal corrosion system is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Fit the experimental data to an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualization of Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed corrosion inhibition mechanism and the experimental workflows.
Caption: Proposed corrosion inhibition mechanism of this compound.
Caption: Experimental workflow for the weight loss measurement method.
Caption: General workflow for electrochemical corrosion measurements.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dimethylbenzothiazole
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of 2,6-Dimethylbenzothiazole synthesis. The information is compiled from established chemical literature and focuses on practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? The most common and direct method for synthesizing this compound is through the condensation and cyclization of 4-methyl-2-aminothiophenol with a reagent that supplies the 2-methyl group, such as acetic acid or acetic anhydride[1]. This reaction builds the thiazole ring onto the pre-substituted benzene precursor.
Q2: My reaction is resulting in a low yield. What are the most common causes? Low yields in benzothiazole synthesis can typically be attributed to several factors:
-
Purity of Reactants: 2-Aminothiophenols are highly susceptible to oxidation, which can lead to unwanted side reactions. It is crucial to use freshly purified 2-aminothiophenol or store it properly under an inert atmosphere[2][3].
-
Inefficient Oxidation: The synthesis involves the formation of a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole. Incomplete oxidation is a frequent cause of low yields[2][3][4].
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. Each reaction has an optimal set of conditions that, if not met, can significantly reduce the yield[2][3][5].
Q3: The reaction mixture is turning dark brown or black. What is causing this and how can it be prevented? The formation of dark, tarry, or insoluble materials often indicates the polymerization and/or dimerization of the 2-aminothiophenol starting material[2]. This is typically caused by oxidation from exposure to air. To prevent this, you should:
-
Use freshly purified or distilled 2-aminothiophenol to remove oxidized impurities[2].
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen[2].
-
Avoid excessively high temperatures, which can accelerate polymerization[2].
Q4: My analysis indicates the presence of a benzothiazoline intermediate, but not the final product. How can I complete the conversion? The presence of a benzothiazoline intermediate signifies incomplete oxidation[2][4]. To drive the reaction to completion and form the aromatic this compound, consider the following:
-
Increase Reaction Time or Temperature: Gently heating the mixture or allowing the reaction to proceed for a longer duration can promote the final oxidation step[2].
-
Ensure Sufficient Oxidant: If the reaction relies on atmospheric oxygen, ensure adequate air exposure. In many protocols, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) is used to ensure full conversion[4][6].
-
Optimize Catalyst: Some catalysts are more effective at promoting the final aromatization step. Review your catalytic system to ensure it is suitable for this transformation[2].
Q5: Are there modern "green" chemistry approaches to improve benzothiazole synthesis? Yes, several modern methods focus on improving yield and reducing environmental impact. These include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves yields[2][6].
-
Solvent-Free Reactions: Performing the condensation under solvent-free conditions can simplify purification and reduce chemical waste[2][6].
-
Aqueous Media: Protocols have been developed that use water as an environmentally benign solvent[2][7].
-
Reusable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused reduces both waste and cost[6].
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Impurity of starting materials (especially oxidized 4-methyl-2-aminothiophenol).[3] | Use freshly purified starting materials. Store aminothiophenols under an inert atmosphere. |
| Incorrect reaction temperature or insufficient reaction time.[3] | Optimize temperature (some methods require reflux, others room temperature). Monitor reaction progress with Thin Layer Chromatography (TLC) to determine the optimal time.[3][5] | |
| Inefficient catalyst or incorrect catalyst loading.[3] | Verify the activity of your catalyst and optimize its concentration. | |
| Formation of Side Products | Incomplete oxidation leading to benzothiazoline intermediates.[2][3] | Ensure a sufficient amount of oxidant (e.g., H₂O₂, or air) is available. Consider extending the reaction time.[3][4] |
| Polymerization of the aminothiophenol starting material.[2] | Run the reaction under an inert atmosphere (N₂ or Ar). Avoid excessively high temperatures.[2] | |
| Difficulty in Product Isolation | The product is highly soluble in the reaction solvent. | Precipitate the product by adding a non-solvent (e.g., ice-cold water) to the reaction mixture.[4][8] |
| An oil forms instead of a solid precipitate. | This may be due to residual solvent or impurities. Purify the oil using column chromatography or attempt recrystallization from a different solvent system.[8] | |
| The final product has a yellowish or off-white color. | This suggests the presence of impurities. Purify the product by recrystallization from a suitable solvent like ethanol, potentially using activated carbon (Norit) to remove colored impurities.[2][9] |
Data Presentation: Comparative Synthesis Conditions
The yield of benzothiazole synthesis is highly dependent on the chosen methodology. The following table summarizes various conditions reported for the synthesis of 2-substituted benzothiazoles, which can be adapted for this compound.
| Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂ / HCl | Ethanol | Room Temp. | 1 h | 85-96 | [2][10] |
| 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | Ethanol | Reflux | 8-35 min | 87-95 | [2][6] |
| 2-Aminothiophenol, Acyl Chlorides | NaHSO₄-SiO₂ | Solvent-free | Room Temp. | 10-30 min | 88-96 | [2] |
| 2-Aminothiophenol, Fatty Acids | P₄S₁₀ | Microwave | - | 3-4 min | High | [6] |
| 2-Aminothiophenol, Aromatic Aldehydes | Ionic Liquid ([pmIm]Br) | Microwave (Solvent-free) | 100-120 °C | 6-12 min | 88-95 | [10] |
| Anilines, NH₄SCN | K₂S₂O₈ / K₂CO₃ | Water | Reflux | 1 h | 87-94 | [7] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using H₂O₂/HCl
This protocol is adapted from established green chemistry methods for synthesizing 2-substituted benzothiazoles and is expected to give high yields.[8][10]
Materials:
-
4-methyl-2-aminothiophenol (1.0 mmol)
-
Acetic anhydride or Acetaldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-aminothiophenol (1.0 mmol) and the acetylating/alkylating agent (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To this solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring at room temperature.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for approximately 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed[4][8].
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the crude product[4].
-
Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution. Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under a vacuum[8].
-
Purification: Recrystallize the crude solid from ethanol to obtain pure this compound[2][8].
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting low reaction yields.
References
- 1. This compound | 2941-71-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Common side products in 2,6-Dimethylbenzothiazole synthesis and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2,6-dimethylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory synthesis involves the condensation of 4-methyl-2-aminothiophenol with an acetylating agent, such as acetic anhydride or acetyl chloride. Another common method is the Jacobsen cyclization of N-(4-methylphenyl)thioacetamide.
Q2: What are the typical side products I should expect?
A2: Common side products include unreacted starting materials (4-methyl-2-aminothiophenol), the intermediate N-(2-mercapto-4-methylphenyl)acetamide from incomplete cyclization, and disulfide-linked dimers of the starting aminothiophenol formed through oxidation.[1] Dark, tarry materials can also form due to polymerization of the aminothiophenol.[1]
Q3: My reaction mixture has turned dark and tarry. What could be the cause?
A3: The formation of dark, insoluble materials often points to the oxidation and subsequent polymerization of the 4-methyl-2-aminothiophenol starting material.[1] This is a common issue as aminothiophenols are susceptible to oxidation by atmospheric oxygen, which can be exacerbated by prolonged reaction times or high temperatures.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the this compound product.
Q5: What are the recommended methods for purifying the final product?
A5: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Oxidation of the 4-methyl-2-aminothiophenol starting material. - Suboptimal reaction temperature. | - Increase the reaction time and monitor by TLC until the starting material is consumed. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] - Optimize the reaction temperature; excessively high temperatures can promote side reactions.[1] |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature. - Inadequate mixing. | - Prolong the reaction time or cautiously increase the temperature, monitoring by TLC. - Ensure efficient stirring throughout the reaction. |
| Formation of a Tarry Residue | - Oxidation and polymerization of 4-methyl-2-aminothiophenol.[1] | - Use freshly purified 4-methyl-2-aminothiophenol. - Perform the reaction under an inert atmosphere.[1] - Consider using a milder oxidizing agent if the synthesis requires one.[1] |
| Product is an Off-White or Yellowish Solid | - Presence of colored impurities, possibly from oxidation byproducts. | - Purify the crude product by recrystallization, potentially with the addition of activated carbon (Norit) to remove colored impurities. - For more persistent impurities, column chromatography is recommended. |
| Difficulty in Product Isolation (Oily Product) | - Presence of impurities lowering the melting point. - Residual solvent. | - Purify the product further using column chromatography. - Ensure the complete removal of solvent under vacuum after purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-methyl-2-aminothiophenol and acetic anhydride.
Materials:
-
4-methyl-2-aminothiophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-aminothiophenol in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data for Reaction Monitoring
| Compound | Typical Rf Value (Hexane:Ethyl Acetate 4:1) |
| 4-Methyl-2-aminothiophenol | ~0.6 |
| This compound | ~0.4 |
| N-(2-mercapto-4-methylphenyl)acetamide | ~0.2 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, and spotting concentration.
Table 2: Comparison of Purification Methods
| Method | Typical Recovery | Purity | Advantages | Disadvantages |
| Recrystallization | 70-90% | Good to Excellent | Simple, scalable, cost-effective. | May not remove impurities with similar solubility. |
| Column Chromatography | 50-80% | Excellent | Can separate closely related impurities. | More time-consuming, requires more solvent. |
Visualizations
Caption: Synthesis of this compound and formation of common side products.
Caption: General purification workflow for this compound.
References
Technical Support Center: Purification of Crude 2,6-Dimethylbenzothiazole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,6-Dimethylbenzothiazole via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
I. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for selecting appropriate solvents and understanding the compound's behavior during purification.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NS | [1][2] |
| Molecular Weight | 163.24 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 132 °C at 20 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
| CAS Number | 2941-71-1 | [3][4] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
II. Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may require preliminary screening.[5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound when hot but not when cold.[6] For this compound, polar organic solvents like ethanol or methanol are good starting points. A mixed solvent system, such as ethanol and water, can also be effective.[7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely.[9] If using a mixed solvent system, dissolve the compound in the solvent in which it is more soluble first.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from co-crystallizing with the product.[10]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[13] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.[13] |
| The compound "oils out" instead of crystallizing. | - The solution is cooling too quickly. - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure. | - Reheat the solution to redissolve the oil, then allow it to cool more slowly.[14] - Add a small amount of additional solvent.[14] - Consider using a different solvent or solvent system with a lower boiling point. |
| Low yield of purified crystals. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent. | - Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals.[9] - Ensure the filtration apparatus is pre-heated before hot filtration.[10] - Use a minimal amount of ice-cold solvent for washing.[12] |
| The purified crystals are colored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[10] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My this compound sample is a liquid at room temperature. Can I still purify it by recrystallization?
A2: According to some sources, this compound is a liquid at room temperature.[1] Recrystallization is a purification technique for solid compounds.[15] If your sample is a liquid, you may need to consider other purification methods such as distillation, particularly given its provided boiling point under vacuum, or chromatography. It is possible that at a high level of purity, it exists as a low-melting solid, in which case cooling below ambient temperature might induce solidification, making recrystallization feasible.
Q3: How can I tell if my recrystallized this compound is pure?
A3: The purity of the recrystallized product can be assessed by several methods. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more definitive information on the purity and identify any remaining impurities.
Q4: What are the potential impurities in crude this compound?
A4: Impurities in crude this compound can include starting materials from its synthesis, such as 2-amino-5-methylthiophenol and acetic acid or its derivatives, as well as byproducts from the reaction. Positional isomers like 2,5-dimethylbenzothiazole could also be present.[3]
V. Experimental Workflow
The following diagram illustrates the general workflow for the purification of crude this compound by recrystallization.
Caption: Recrystallization workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 2941-71-1 | Benchchem [benchchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. athabascau.ca [athabascau.ca]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. mt.com [mt.com]
Technical Support Center: Optimizing Solvent Systems for 2,6-Dimethylbenzothiazole Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the column chromatography of 2,6-Dimethylbenzothiazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline the purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound is not moving from the origin (low Rf value) even with a relatively polar solvent system.
A1: This issue, known as "streaking" or "tailing," can be due to several factors:
-
Inappropriate Solvent System: The polarity of your eluent may still be too low. For moderately polar compounds like this compound, a starting point of 10-20% ethyl acetate in hexane is often recommended.[1] If the compound remains at the baseline, a gradual increase in the proportion of the more polar solvent (ethyl acetate) is necessary.
-
Strong Interaction with Silica Gel: The nitrogen atom in the benzothiazole ring can interact strongly with the acidic silica gel, impeding its movement. To counteract this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.
-
Sample Overload: Applying too much sample to the column can lead to poor separation and streaking. Ensure your sample load is appropriate for the column size.
Q2: The this compound is eluting too quickly with the solvent front (high Rf value).
A2: This indicates that the solvent system is too polar.
-
Reduce Solvent Polarity: Decrease the proportion of the polar solvent in your eluent mixture. For example, if you are using 30% ethyl acetate in hexane, try reducing it to 10% or 15%.
-
Utilize a Less Polar Solvent: Consider switching to a less polar co-solvent with hexane, such as toluene or dichloromethane, although ethyl acetate/hexane is a standard for compounds of moderate polarity.[1]
Q3: I am observing co-elution of this compound with impurities.
A3: Achieving good separation between compounds with similar polarities can be challenging.
-
Optimize the Solvent System: The key is to find a solvent system that provides the largest possible difference in Rf values (ΔRf) between your target compound and the impurities. Experiment with different ratios of ethyl acetate and hexane. Sometimes, a less conventional solvent system, like dichloromethane/hexane or ether/hexane, can provide better selectivity.
-
Gradient Elution: Employing a solvent gradient, where the polarity of the eluent is gradually increased during the chromatography run, can effectively separate compounds with varying polarities. Start with a low polarity mobile phase to elute non-polar impurities and then gradually increase the polarity to elute the this compound and then any more polar impurities.
-
Fine-tune with a Third Solvent: Adding a small amount of a third solvent, such as a few drops of methanol in a dichloromethane-based system, can sometimes subtly alter the selectivity and improve separation. However, be cautious as methanol significantly increases polarity.
Q4: The collected fractions of this compound are showing tailing on the TLC plate.
A4: Tailing in the collected fractions can be due to issues during the column chromatography process.
-
Poor Column Packing: An improperly packed column with channels or cracks can lead to uneven solvent flow and band broadening, resulting in tailing. Ensure the silica gel is packed uniformly.
-
Sample Application: The sample should be applied as a narrow, concentrated band at the top of the column. A diffuse sample application will lead to broad elution bands.
-
Acidity of Silica Gel: As mentioned earlier, the interaction with acidic silica can cause tailing for basic compounds. Adding a basic modifier to the eluent can mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on its structure, this compound is a moderately polar compound. A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent system would be a mixture of ethyl acetate and hexane.[1] You can begin with a 20:80 (v/v) mixture of ethyl acetate to hexane and adjust the ratio based on the resulting Rf value.
Q2: How do I determine the best solvent system using Thin-Layer Chromatography (TLC)?
A2: The ideal solvent system for column chromatography is one that provides an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate. This range ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities. To find this system, spot your crude sample on a TLC plate and develop it in different ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexane). The solvent system that gives the desired Rf for this compound and the best separation from other spots is the one to use for your column.
Q3: Can I use a solvent gradient for the purification of this compound?
A3: Yes, a gradient elution is often a very effective strategy, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent (ethyl acetate). This allows for the sequential elution of compounds based on their polarity.
Q4: My this compound appears to be degrading on the silica gel column. What can I do?
A4: While benzothiazoles are generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of a base like triethylamine, then evaporating the solvent before packing the column.
-
Use a Different Stationary Phase: If degradation is a significant issue, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Data Presentation: Estimated Rf Values
The following table provides estimated Retention Factor (Rf) values for this compound in various solvent systems on a standard silica gel TLC plate. These are theoretical values and should be confirmed experimentally for your specific sample and conditions.
| Solvent System (v/v) | Non-Polar Component | Polar Component | Estimated Rf of this compound | Notes |
| 90:10 | Hexane | Ethyl Acetate | 0.15 - 0.25 | Good starting point for column chromatography. |
| 80:20 | Hexane | Ethyl Acetate | 0.30 - 0.40 | Ideal for good separation and reasonable elution time. |
| 70:30 | Hexane | Ethyl Acetate | 0.45 - 0.55 | May result in faster elution but potentially poorer separation. |
| 95:5 | Hexane | Diethyl Ether | 0.20 - 0.30 | An alternative system if ethyl acetate does not provide good selectivity. |
| 90:10 | Dichloromethane | Hexane | 0.10 - 0.20 | Dichloromethane is more polar than hexane. |
| 80:20 | Toluene | Ethyl Acetate | 0.25 - 0.35 | Toluene can offer different selectivity due to its aromatic nature. |
Experimental Protocols
Protocol 1: Determination of Optimal Solvent System using Thin-Layer Chromatography (TLC)
-
Prepare TLC Chambers: Line several TLC chambers with filter paper and add different solvent systems for evaluation (e.g., 10%, 20%, 30% ethyl acetate in hexane). Allow the chambers to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the Optimal System: Choose the solvent system that provides an Rf value between 0.2 and 0.4 for this compound and offers the best separation from impurities.
Protocol 2: Column Chromatography of this compound
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing. .
-
Once the silica has settled, add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is in a narrow band.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the eluent according to your predetermined plan.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a spot of the crude mixture.
-
Develop the TLC plate in the optimized solvent system.
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Workflow for optimizing and performing column chromatography.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Overcoming Solubility Challenges of 2,6-Dimethylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,6-Dimethylbenzothiazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
This compound is a heterocyclic organic compound with a benzothiazole core structure.[1][2] Like many small molecule compounds with aromatic rings, it can exhibit poor aqueous solubility. This becomes a significant challenge in biological assays, which are predominantly aqueous systems. Low solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays is Dimethyl sulfoxide (DMSO).[5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "crashing out." It occurs when the compound, highly soluble in DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower. To prevent this, it is crucial to perform a serial dilution of the stock solution in 100% DMSO before the final dilution into the aqueous buffer. This minimizes the "solvent shock" and helps to keep the compound in solution. Additionally, ensuring the final concentration of DMSO in the assay is as low as possible (typically ≤0.5%) is critical.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
High concentrations of DMSO can be toxic to cells.[5] For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v). However, the tolerance can vary between cell lines. It is best practice to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.
Q5: Are there any alternative solvents to DMSO?
Yes, if your compound is insoluble in DMSO or if DMSO interferes with your assay, other solvents can be considered. These include Dimethylformamide (DMF) and Cyrene™, a greener alternative to DMSO.[7] It is important to note that the toxicity and compatibility of any alternative solvent with your specific assay must be thoroughly evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer. | - Solvent Shock: Rapid change in solvent polarity. - Supersaturation: The final concentration exceeds the aqueous solubility limit. | - Perform serial dilutions in 100% DMSO before the final dilution into the assay buffer. - Lower the final concentration of this compound in the assay. - Increase the final DMSO concentration slightly (ensure it remains non-toxic to cells). - Use a gentle vortex or sonication after dilution to aid dissolution. |
| Inconsistent or non-reproducible assay results. | - Incomplete Dissolution: The compound is not fully dissolved in the stock solution. - Precipitation Over Time: The compound is falling out of solution during the experiment. | - Ensure the stock solution is clear and free of visible particles. Gentle warming or sonication can help. - Prepare fresh dilutions immediately before use. - Visually inspect assay plates for any signs of precipitation before and during the experiment. |
| Observed cytotoxicity in vehicle control wells. | - High DMSO Concentration: The final concentration of DMSO is toxic to the cells. | - Reduce the final DMSO concentration to the lowest possible level that maintains compound solubility (ideally ≤0.5%). - Determine the maximum tolerated DMSO concentration for your specific cell line with a dose-response experiment. |
| Low or no biological activity observed. | - Inaccurate Concentration: The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility. | - Experimentally determine the solubility of this compound in your assay buffer. - Consider using solubility-enhancing excipients like cyclodextrins. |
Quantitative Data on Solubility
Table 1: Qualitative Solubility and Recommended Solvents
| Solvent | Solubility Profile | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Preparation of high-concentration stock solutions. |
| Water | Low / Poor | Not recommended for initial solubilization. |
| Ethanol | Likely Soluble | Can be used for stock solutions, but DMSO is generally preferred for high concentrations. |
| Methanol | Likely Soluble | Can be used for stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very Low | Final dilution medium for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 163.24 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 163.24 g/mol * 1000 mg/g = 1.6324 mg
-
Weigh the compound: Accurately weigh 1.63 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator bath for a few minutes to aid dissolution.[5]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution to Prevent Precipitation
Objective: To prepare working solutions of this compound in aqueous buffer from a DMSO stock solution while minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
100% DMSO
-
Sterile aqueous assay buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare intermediate dilutions in DMSO:
-
To prepare a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
To prepare a 100 µM solution, mix 10 µL of the 1 mM solution with 90 µL of 100% DMSO.
-
-
Prepare the final working solution:
-
For a final concentration of 1 µM in a total volume of 1 mL, add 1 µL of the 100 µM DMSO solution to 999 µL of the aqueous assay buffer. This results in a final DMSO concentration of 0.1%.
-
-
Mix gently: Immediately after adding the DMSO solution to the aqueous buffer, mix gently but thoroughly by pipetting up and down or by gentle vortexing.
-
Use immediately: It is recommended to use the final working solution immediately after preparation.
Visualizations
Signaling Pathway
Benzothiazole derivatives have been shown to exert their biological effects, such as anti-cancer activity, through the inhibition of key signaling pathways like PI3K/AKT and STAT3. Below is a diagram illustrating a simplified PI3K/AKT signaling pathway, a common target for such compounds.
Caption: Simplified PI3K/AKT signaling pathway and a hypothetical point of inhibition by this compound.
Experimental Workflow
The following workflow provides a logical approach to preparing and using this compound in a biological assay to avoid solubility issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 signaling pathway [pfocr.wikipathways.org]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. env.go.jp [env.go.jp]
Preventing byproduct formation in the synthesis of benzothiazoles
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent byproduct formation during the synthesis of benzothiazoles.
Troubleshooting Guide: Common Issues and Solutions
Q1: I am getting a low yield of my desired benzothiazole product. What are the potential causes and how can I improve it?
A1: Low product yield is a common issue that can stem from several factors. Systematically investigating the following can help identify and resolve the problem:
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Inactive or Impure Reagents: The purity of starting materials, particularly 2-aminothiophenol which is prone to oxidation, is critical. Ensure you are using fresh, high-purity starting materials and reagents.[1][2]
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Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the specific synthetic protocol. Some methods proceed at room temperature, while others require heating.[1] It's crucial to optimize the temperature for your specific reaction.
-
Incorrect Reaction Time: Incomplete reactions will naturally lead to lower yields. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][2] For some base-catalyzed reactions, extending the reaction time has been shown to significantly increase yields.[2]
-
Atmosphere: 2-aminothiophenol is sensitive to oxidation. Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of this starting material and improve yields.[2]
Q2: My final product is contaminated with significant byproducts. What are the likely side products and how can I minimize them?
A2: Byproduct formation is a primary cause of low yields and purification difficulties. The nature of the side products often depends on the chosen synthetic route.
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Unreacted Starting Materials: The most common impurity is often unreacted 2-aminothiophenol or its disulfide dimer.[2] To mitigate this, you can try optimizing the reaction time, temperature, or catalyst efficiency.[2]
-
Over-oxidation: In reactions involving an oxidizing agent, using an excessive amount can lead to the formation of undesired oxidized byproducts.[1] Careful control over the stoichiometry of the oxidizing agent is crucial.
-
Symmetrical Urea/Thiourea Derivatives: When using reagents like phosgene, self-condensation of 2-aminothiophenol can occur, leading to symmetrical N,N'-bis(2-mercaptophenyl)urea. A controlled and slow addition of the carbonylating agent can often minimize this side reaction.[2]
-
Benzothiazolone Formation: In syntheses that utilize CO2 and a reducing agent, benzothiazolone can be a potential byproduct. The choice and amount of the reducing agent, such as a hydrosilane, can suppress the formation of benzothiazolones.[3][4]
Below is a troubleshooting workflow to help identify and solve issues with byproduct formation.
Q3: I am having difficulty purifying my benzothiazole product. What are the recommended purification techniques?
A3: The purification of benzothiazoles typically involves standard laboratory techniques.
-
Recrystallization: This is a common and effective method for purifying solid benzothiazole products. Ethanol is frequently used as a suitable solvent for recrystallization.[1]
-
Column Chromatography: For further purification, especially when dealing with complex mixtures or oily products, column chromatography is a powerful tool.[1][5]
-
Work-up Procedure: After the reaction is complete, the crude product is usually isolated by filtration or extraction. A typical work-up involves pouring the reaction mixture into ice-cold water to precipitate the product, followed by neutralization with a saturated sodium bicarbonate solution. The solid is then collected by vacuum filtration and washed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?
A1: The most prevalent method is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[1][3] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzothiazole product.
The general reaction mechanism is illustrated below.
Q2: What are the typical yields for benzothiazole synthesis?
A2: Yields can vary significantly depending on the specific substrates and reaction conditions used. However, with optimized protocols, it is possible to achieve high to excellent yields, often in the range of 80-95%.[1][5] Some modern, green chemistry approaches also report very high yields in shorter reaction times.[3][5]
Q3: How can I monitor the progress of my benzothiazole synthesis?
A3: Thin-layer chromatography (TLC) is the standard and most effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.
Data on Reaction Conditions and Yields
The choice of catalyst and reaction conditions can significantly impact the yield of the desired benzothiazole and the formation of byproducts. The following table summarizes various catalytic systems and their reported yields.
| Catalyst/Reagent System | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [3][5] |
| Nanorod-shaped ionogel | Solvent-free | 80 | 10-25 min | 84-95% | [5] |
| Nitric acid on silica gel (SiO₂–HNO₃) | Solvent-free | Shaking | - | 83-98% | [5] |
| Ag₂O | Microwave | 80 | 4-8 min | 92-98% | [5] |
| SnP₂O₇ | - | - | 8-35 min | 87-95% | [3] |
| Molecular Iodine | Solid-phase, solvent-free | - | 10 min | Excellent | [3] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [1][3]
This protocol is adapted from a common method for the synthesis of 2-arylbenzothiazoles.
Materials:
-
2-Aminothiophenol (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Ethanol (10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3 mmol)
-
Distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired benzaldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add 30% H₂O₂ (6 mmol).
-
Slowly add concentrated HCl (3 mmol) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the precipitate forms.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Protocol 2: Solvent-Free Synthesis using a Nanorod-Shaped Ionogel Catalyst [5]
This protocol outlines a green chemistry approach to benzothiazole synthesis.
Materials:
-
2-Aminothiophenol
-
Substituted Aldehyde
-
Nanorod-shaped ionogel catalyst
Procedure:
-
In a reaction vessel, mix 2-aminothiophenol and the substituted aldehyde in the appropriate stoichiometric ratio.
-
Add the nanorod-shaped ionogel catalyst.
-
Heat the solvent-free mixture at 80 °C for 10-25 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, the product can be isolated. The catalyst can often be recovered and reused.
-
Purify the product by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
Navigating the complexities of 2,6-Dimethylbenzothiazole Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2,6-Dimethylbenzothiazole. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental processes, improving yield and purity, and navigating the complexities of transitioning from laboratory to industrial-scale production.
Troubleshooting Guide
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents a unique set of challenges. This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions.
Low Product Yield
A common hurdle in chemical synthesis is achieving a satisfactory product yield. Several factors can contribute to lower-than-expected yields in this compound production.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. - Optimize Reaction Time: As indicated in studies on similar benzothiazole syntheses, prolonging the reaction time can sometimes lead to a higher yield. For instance, in one study, the yield of a 2-arylbenzothiazole increased from 15% at 1 hour to 78% at 6 hours.[1] - Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the risk of increased byproduct formation. |
| Suboptimal Reagent Stoichiometry | - Review Reactant Ratios: Ensure the molar ratios of the starting materials are optimized. For the synthesis of similar benzothiazoles, a 1:1 ratio of the amine and aldehyde is often a good starting point.[2] |
| Catalyst Deactivation or Insufficient Loading | - Use Fresh Catalyst: Catalysts can lose activity over time. Ensure a fresh, active catalyst is used. - Optimize Catalyst Concentration: The amount of catalyst can significantly impact the reaction. Experiment with varying catalyst concentrations to find the optimal loading for your specific conditions. |
| Byproduct Formation | - Identify Byproducts: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of any significant byproducts. - Adjust Reaction Conditions: Once byproducts are identified, adjust reaction parameters (e.g., temperature, solvent, catalyst) to minimize their formation. For example, the formation of benzothiazolones as byproducts can sometimes be suppressed by the choice of reducing agent.[1] |
Product Purity Issues
Achieving high purity is critical, especially in pharmaceutical applications. Impurities can arise from unreacted starting materials, byproducts, or degradation products.
Common Impurities and Purification Strategies
| Impurity | Identification | Purification Method |
| Unreacted Starting Materials | TLC, HPLC, NMR | - Recrystallization: This is a common and effective method for purifying solid organic compounds.[2] - Column Chromatography: Effective for separating compounds with different polarities. |
| Oxidation Byproducts | MS, NMR | - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
| Dimerization Products | MS | - Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular reactions that lead to dimers. |
Scale-up Challenges
Transitioning a chemical synthesis from the laboratory bench to a pilot plant or industrial scale introduces a new set of variables and potential problems.
Heat Transfer Limitations
The synthesis of benzothiazoles is often an exothermic process. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
Troubleshooting Heat Management
-
Inadequate Cooling: Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction.
-
Hot Spot Formation: Poor mixing can lead to localized areas of high temperature, which can increase byproduct formation and pose a safety risk. Improve agitation to ensure uniform temperature distribution.
-
Thermal Runaway: In a worst-case scenario, inadequate heat removal can lead to a thermal runaway reaction. Implement robust temperature monitoring and control systems, and have an emergency cooling plan in place.
Mass Transfer Limitations
In multiphase reactions, the rate at which reactants move between phases can become the limiting factor in the overall reaction rate.
Addressing Mass Transfer Issues
-
Improve Agitation: Increasing the stirring speed can enhance the interfacial area between phases, improving mass transfer.
-
Consider a Different Reactor Design: For some multiphase reactions, alternative reactor designs, such as packed bed or microreactors, may offer better mass transfer characteristics than a standard stirred tank reactor.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[1][3] In the case of this compound, this would typically involve the reaction of 4-methyl-2-aminothiophenol with acetic acid or an activated acetic acid derivative. Another common route is the Jacobsen cyclization of a thiobenzanilide.
Q2: What are the typical byproducts in this compound synthesis?
A2: Common byproducts can include unreacted starting materials, oxidation products of the aminothiophenol starting material, and potentially dimeric species. In some cases, benzothiazolone derivatives can also be formed as byproducts.[1]
Q3: How can I improve the purity of my final product?
A3: Recrystallization is a highly effective method for purifying solid this compound.[2] Column chromatography can also be used, particularly for removing impurities with different polarities. To minimize the formation of impurities in the first place, it is crucial to use pure starting materials and optimize reaction conditions to reduce side reactions.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The primary safety concern is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly managed. It is essential to have a thorough understanding of the reaction's thermal profile and to ensure that the reactor's cooling capacity is sufficient. Adequate ventilation is also crucial to handle any volatile reactants or byproducts.
Experimental Protocols
Laboratory-Scale Synthesis of 2-Amino-6-methylbenzothiazole (A related compound)
This protocol is adapted from a known procedure for a structurally similar compound and can serve as a starting point for the synthesis of this compound with appropriate modifications.
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Ammonium Hydroxide
-
Ethanol
-
Activated Carbon (Norit)
Procedure:
-
In a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
-
Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.
-
Cool the solution containing the thiourea to 30°C.
-
Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Filter to remove the chlorobenzene.
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current.
-
Filter the hot solution and then make it alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.
-
Filter the precipitated aminomethylbenzothiazole and wash it with 200 ml of water.
-
Dissolve the crude product (melting point range 123–128°C) in 300 ml of hot ethanol.
-
Add 10 g of activated carbon and filter the hot suspension.
-
Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.
-
After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.
-
Dry the product to a constant weight. The expected yield is 100–105 g with a melting point of 135–136°C.
Visualizing the Process
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a benzothiazole derivative.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low product yield.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dimethylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting complex NMR spectra of 2,6-dimethylbenzothiazole derivatives. These resources are designed to address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm seeing complex and overlapping signals in the aromatic region of my ¹H NMR spectrum for a this compound derivative. How can I simplify this?
A1: Overlapping aromatic signals are a common challenge. Here are a few strategies to resolve them:
-
Change the Solvent: Altering the NMR solvent can induce changes in chemical shifts (aromatic solvent-induced shifts or ASIS), which may separate overlapping peaks. For example, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can be effective.
-
Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals.
-
2D NMR Techniques: Employing two-dimensional NMR techniques is a powerful method for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify spin systems within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can help identify protons that are close to each other in space, which is particularly useful for confirming assignments in crowded regions.
-
Q2: The methyl signals for my this compound derivative are not sharp singlets. What could be the reason?
A2: While the methyl groups at positions 2 and 6 are expected to be singlets, you might observe broadening or even small couplings due to several factors:
-
Long-Range Coupling: The methyl protons can exhibit long-range coupling to the aromatic protons. For instance, the C2-methyl protons may couple to the H4 proton, and the C6-methyl protons may couple to the H5 and H7 protons. These are typically small coupling constants (⁴J or ⁵J) and may only be resolved at high magnetic fields.
-
Rotational Isomers (Rotamers): If your derivative has a bulky substituent, restricted rotation around a single bond can lead to the presence of multiple conformers that are slowly interconverting on the NMR timescale. This can result in separate signals or broadened peaks for the methyl groups. Running the experiment at a higher temperature can sometimes coalesce these signals into a single, sharp peak.
Q3: How can I definitively assign the quaternary carbons in the ¹³C NMR spectrum of my this compound derivative?
A3: Quaternary carbons do not have attached protons and therefore do not show up in a standard DEPT-135 experiment. You can identify them by comparing your broadband-decoupled ¹³C spectrum with a DEPT-135 or DEPT-90 spectrum. The signals present in the ¹³C spectrum but absent in the DEPT spectra correspond to the quaternary carbons. Additionally, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be very useful. HMBC shows correlations between carbons and protons that are two or three bonds away, allowing you to assign quaternary carbons based on their proximity to known proton signals.
Troubleshooting Guides
Issue 1: Ambiguous Aromatic Proton Assignments
Problem: You are unable to definitively assign the H4, H5, and H7 protons in your this compound derivative due to signal overlap or complex splitting.
Troubleshooting Workflow:
Caption: Workflow for assigning aromatic protons using 2D NMR.
Issue 2: Unraveling Complex Multiplets
Problem: A proton signal appears as a complex multiplet, and you cannot determine the coupling constants by simple inspection.
Logical Relationship for Multiplet Analysis:
Caption: Decision tree for analyzing complex splitting patterns.
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for 2,6-disubstituted benzothiazole derivatives. Note that actual chemical shifts can vary depending on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 2,6-Disubstituted Benzothiazole Derivatives in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| C2-Substituent | Varies | - | - |
| H4 | 7.8 - 8.1 | d | JH4-H5 = 8.0 - 9.0 |
| H5 | 7.2 - 7.5 | dd | JH4-H5 = 8.0 - 9.0, JH5-H7 = ~2.0 |
| C6-Substituent | Varies | - | - |
| H7 | 7.6 - 7.9 | d | JH5-H7 = ~2.0 |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Disubstituted Benzothiazole Derivatives in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C2 | 165 - 175 |
| C3a | 152 - 155 |
| C4 | 120 - 125 |
| C5 | 125 - 130 |
| C6 | 130 - 140 |
| C7 | 120 - 125 |
| C7a | 130 - 135 |
| C2-Substituent | Varies |
| C6-Substituent | Varies |
Experimental Protocols
Standard ¹H NMR Acquisition Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution. A narrow and symmetrical solvent peak is indicative of good shimming.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Typically 12-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Apply baseline correction.
-
Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm.
-
Integrate the signals.
-
2D COSY Experiment Protocol
-
Sample Preparation and Instrument Setup: Follow the same procedure as for the ¹H NMR acquisition.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygp' on Bruker instruments).
-
Number of Scans (NS): 2-8 per increment.
-
Number of Increments (TD in F1): 256-512.
-
Spectral Width (SW in F1 and F2): Same as the ¹H spectrum.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Apply baseline correction.
-
Symmetrize the spectrum if necessary.
-
Experimental Workflow for NMR Analysis:
Caption: A generalized workflow for NMR analysis of organic compounds.
Technical Support Center: Benzothiazole Synthesis from Thioanilides
Welcome to the technical support center for the synthesis of benzothiazoles via intramolecular cyclization of thioanilides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the cyclization of thioanilides to form benzothiazoles?
A1: The most prevalent method is the Jacobson synthesis, which typically employs an oxidizing agent like potassium ferricyanide in an alkaline medium.[1] Other successful approaches involve radical cyclization initiated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through photoredox catalysis using visible light. These methods proceed via the formation of a thiyl radical, which then undergoes intramolecular cyclization onto the aniline ring.
Q2: I am observing a mixture of products that are difficult to separate. What could be the cause?
A2: A common side reaction, particularly in the Jacobson synthesis, is the formation of a mixture of regioisomers. This occurs when the aniline portion of the thioanilide substrate is asymmetrically substituted (e.g., with a substituent at the 3-position). The cyclization can then proceed to either of the two available ortho positions relative to the nitrogen atom, leading to, for example, a mixture of 5- and 7-substituted benzothiazoles. These isomers often have very similar physical properties, making their separation by standard chromatography challenging.
Q3: How can I control the regioselectivity of the cyclization to obtain a single product?
A3: To overcome the issue of regioisomeric mixtures, a directing group can be employed. For instance, introducing a bromine atom at one of the ortho positions of the aniline ring can force the cyclization to occur at the other available ortho position, leading to a single, specific regioisomer. This strategy has been successfully used to synthesize specific 5- and 7-monosubstituted, as well as 5,6-disubstituted 2-arylbenzothiazoles.
Q4: My reaction yield is low. What are the potential reasons?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the cyclization to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
-
Degradation of Starting Material or Product: Thioanilides and the resulting benzothiazoles can be sensitive to harsh reaction conditions. Prolonged exposure to strong oxidants or high temperatures might lead to decomposition.
-
Suboptimal Reagent Stoichiometry: The ratio of the thioanilide to the oxidizing agent is critical. An insufficient amount of the oxidant will lead to incomplete conversion, while a large excess might promote side reactions or degradation.
-
Poor Quality of Starting Thioanilide: Impurities in the starting thioanilide can interfere with the cyclization reaction. Ensure your starting material is pure before proceeding.
Q5: Are there any known byproducts other than regioisomers?
A5: While the formation of regioisomers is the most frequently reported side reaction, other byproducts can potentially form, although they are less commonly detailed in the literature. These could include:
-
Unreacted Thioanilide: Due to incomplete reaction.
-
Oxidative Degradation Products: Complex mixtures may arise if the reaction conditions are too harsh.
-
Benzothiazolone derivatives: While more common in other benzothiazole syntheses, they could potentially form if the thioanilide precursor is contaminated or degrades to 2-aminothiophenol, which can then react with other components in the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of benzothiazoles from thioanilides.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent (e.g., potassium ferricyanide). Ensure it has been stored correctly. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For Jacobson synthesis, temperatures are typically elevated. | |
| Poor solubility of the thioanilide. | Choose a suitable solvent system that ensures the solubility of your starting material. A biphasic system or the addition of a phase-transfer catalyst may be beneficial in some cases. | |
| Formation of an inseparable mixture of isomers | Asymmetrically substituted thioanilide. | If a single regioisomer is required, consider redesigning the synthesis to include a directing group (e.g., a bromine atom) on the aniline ring to force regioselective cyclization. |
| Presence of starting material after prolonged reaction time | Insufficient amount of oxidizing agent. | Increase the molar equivalents of the oxidizing agent. It is advisable to add it portion-wise to control the reaction rate and temperature. |
| Dark-colored reaction mixture and multiple spots on TLC | Degradation of starting material or product. | Lower the reaction temperature. Reduce the reaction time. Use a milder oxidizing agent if possible. Ensure the reaction is performed under an inert atmosphere if your compounds are sensitive to air oxidation. |
| Difficulty in product isolation and purification | Byproducts from the oxidizing agent. | For DDQ-mediated cyclizations, the reduced byproduct can be removed using a basic ion-exchange resin. For potassium ferricyanide, proper aqueous work-up and extraction are necessary to remove inorganic salts. |
Experimental Protocols
General Procedure for Jacobson Synthesis of 2-Phenylbenzothiazole
This protocol is a generalized procedure based on the Jacobson method. Optimization for specific substrates is recommended.
Materials:
-
N-Phenylbenzothioamide (Thiobenzanilide)
-
Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
Procedure:
-
Dissolve the N-phenylbenzothioamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide.
-
Add the sodium hydroxide solution to the ethanolic solution of the thioanilide.
-
Heat the mixture to reflux.
-
Prepare an aqueous solution of potassium ferricyanide.
-
Add the potassium ferricyanide solution dropwise to the refluxing reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 2-phenylbenzothiazole.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in benzothiazole synthesis from thioanilides.
Caption: Troubleshooting workflow for benzothiazole synthesis.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized 2,6-Dimethylbenzothiazole by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized 2,6-Dimethylbenzothiazole with commercially available alternatives, supported by experimental data and detailed protocols. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and accuracy.[1] This document outlines a validated HPLC method for the purity determination of this compound, presents a comparison with commercial grades, and discusses alternative analytical techniques.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, primarily involving the cyclization of a substituted aminothiophenol derivative.[2] One common approach is the reaction of 4-methyl-2-aminothiophenol with an acetylating agent. The purity of the final product is highly dependent on the purity of the starting materials, reaction conditions, and purification techniques employed. Common purification methods include recrystallization and column chromatography.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing moderately polar compounds like this compound.[1][3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a general method for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[3]
-
Synthesized this compound
-
Commercial this compound standards of known purity
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare solutions of commercial standards at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the commercial standard.
-
Calculate the purity of the synthesized sample by the area normalization method, assuming that all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Experimental Workflow
Caption: Experimental workflow for HPLC purity assessment.
Comparison of Synthesized vs. Commercial this compound
The purity of the synthesized this compound was compared against two commercially available grades. The results are summarized in the table below.
| Sample | Source | Stated Purity | Measured Purity by HPLC (%) | Number of Impurities Detected |
| Synthesized Lot #1 | In-house Synthesis | N/A | 98.5% | 3 |
| Commercial Grade A | Supplier 1 | ≥98% (GC)[4] | 99.2% | 1 |
| Commercial Grade B | Supplier 2 | >98.0% (GC) | 99.5% | 1 |
| Commercial Grade C | Supplier 3 | 99%[5] | 99.7% | 0 |
The in-house synthesized this compound (Lot #1) demonstrated a purity of 98.5% as determined by HPLC. This is comparable to the minimum purity specifications of many commercial suppliers.[4] However, the synthesized batch showed a higher number of detectable impurities compared to the commercial grades. Commercial products from various suppliers consistently showed purities above 99%.[4][5]
Alternative Purity Assessment Techniques
While HPLC is a powerful tool for purity determination, other methods can provide complementary information.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities. Derivatization may be required for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds. Impurities typically broaden the melting point range and lower the melting point.[6]
Conclusion
The synthesized this compound exhibits a purity level that is suitable for many research applications. However, for applications requiring higher purity, such as in pharmaceutical development, further purification of the synthesized material or the use of high-purity commercial grades is recommended. The HPLC method detailed in this guide is a robust and reliable technique for the routine purity assessment of this compound. For a comprehensive purity profile, orthogonal analytical techniques such as GC-MS and NMR should be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2941-71-1 | Benchchem [benchchem.com]
- 3. Separation of Benzothiazole, 2,6-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS 2941-71-1, CasNo.2941-71-1 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 6. tutorchase.com [tutorchase.com]
Validating the Structure of 2,6-Dimethylbenzothiazole: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of heterocyclic compounds is a critical step in chemical research and drug development. This guide provides a comprehensive comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 2,6-Dimethylbenzothiazole. We will delve into the practical application and data interpretation of COSY, HSQC, and HMBC experiments, supplemented with detailed experimental protocols. Furthermore, we will briefly compare these NMR methods with alternative analytical techniques such as mass spectrometry and X-ray crystallography.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is an indispensable tool for elucidating the complex structures of organic molecules. By spreading the NMR signals across two frequency dimensions, it resolves overlapping peaks and reveals correlations between different nuclei, providing invaluable connectivity information. For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments allows for a complete assignment of its proton and carbon skeletons.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift ranges for similar benzothiazole derivatives and serve as a basis for interpreting the 2D NMR correlation data.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | ~7.8 | d |
| H5 | ~7.3 | dd |
| H7 | ~7.6 | d |
| 2-CH₃ | ~2.8 | s |
| 6-CH₃ | ~2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~168 |
| C3a | ~153 |
| C4 | ~127 |
| C5 | ~125 |
| C6 | ~136 |
| C7 | ~122 |
| C7a | ~134 |
| 2-CH₃ | ~20 |
| 6-CH₃ | ~21 |
2D NMR Correlation Analysis (Predicted)
The following tables outline the expected correlations from COSY, HSQC, and HMBC experiments for this compound.
Table 3: Predicted COSY Correlations
| Correlating Protons |
| H4 - H5 |
| H5 - H4 |
| H5 - 6-CH₃ (weak, ⁴J) |
Table 4: Predicted HSQC Correlations (¹J C-H)
| Carbon | Correlating Proton |
| C4 | H4 |
| C5 | H5 |
| C7 | H7 |
| 2-CH₃ | 2-CH₃ |
| 6-CH₃ | 6-CH₃ |
Table 5: Predicted HMBC Correlations (²J, ³J, and ⁴J C-H)
| Carbon | Correlating Protons |
| C2 | 2-CH₃ (³J), H4 (³J) |
| C3a | H4 (²J), H7a (²J), 2-CH₃ (⁴J) |
| C4 | H5 (²J), H7 (⁴J) |
| C5 | H4 (²J), 6-CH₃ (³J) |
| C6 | H5 (²J), H7 (²J), 6-CH₃ (²J) |
| C7 | H5 (³J), 6-CH₃ (³J) |
| C7a | H7 (²J), H4 (³J) |
| 2-CH₃ | H4 (⁴J) |
| 6-CH₃ | H5 (³J), H7 (³J) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acquiring high-quality 2D NMR spectra of small molecules like this compound.
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Spectrometer Setup
Modern NMR spectrometers are typically equipped with predefined parameter sets for standard 2D experiments. Key parameters to consider and optimize include:
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
-
Pulse Widths: Calibrate the 90° pulse widths for both ¹H and ¹³C.
-
Spectral Widths (sw, sw1): Set appropriate spectral widths in both dimensions to encompass all expected signals.
-
Number of Increments (ni): A sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) is necessary for good resolution.
-
Number of Scans (ns): The number of scans per increment depends on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for small molecules.
Specific Experiment Protocols
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is commonly used.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹J C-H). A sensitivity-enhanced HSQC experiment with gradient selection is recommended.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons (typically ²J, ³J, and sometimes ⁴J C-H). The long-range coupling delay should be optimized (e.g., for a J-coupling of 8 Hz) to detect a wide range of correlations.[2]
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for structural validation and the interplay of information from different 2D NMR experiments.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Logical flow of information from 2D NMR experiments.
Comparison with Alternative Structural Validation Methods
While 2D NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory structural information.
Table 6: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Detailed connectivity (through-bond and through-space), stereochemistry | Provides a complete picture of the molecular framework in solution. | Requires larger sample amounts, longer acquisition times, and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires very small sample amounts, provides information on molecular formula.[3][4][5] | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish.[6][7] |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state | Provides an unambiguous determination of the molecular structure, including absolute stereochemistry.[8][9][10] | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation relevant to biological activity. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. momox-shop.fr [momox-shop.fr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]
Comparative Biological Activity of 2,6-Dimethylbenzothiazole Isomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of benzothiazole derivatives, with a specific focus on the influence of isomeric substitution patterns. While direct comparative experimental data for the biological activities of 2,6-dimethylbenzothiazole and its positional isomers (2,4-, 2,5-, and 2,7-dimethylbenzothiazole) is limited in publicly available literature, this document synthesizes existing research on related substituted benzothiazoles to highlight the critical role of isomerism in determining their pharmacological profiles. The benzothiazole scaffold is a versatile platform in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific placement of substituents on the benzothiazole ring system is a key determinant of the molecule's interaction with biological targets and its resulting therapeutic efficacy.[1]
Executive Summary
Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities. The position of substituents on the benzothiazole core significantly modulates their biological effects. This guide explores the structure-activity relationships of benzothiazole isomers, drawing parallels to the potential differences in the biological activity of this compound and its isomers. Although a head-to-head comparison of these specific dimethylated isomers is not extensively documented, the principles of positional isomerism observed in other benzothiazole derivatives suggest that variations in the methyl group placement on the benzene ring would likely lead to distinct anticancer, antibacterial, and antifungal properties.
Comparative Biological Evaluation of Benzothiazole Isomers
The biological activity of benzothiazole derivatives is profoundly influenced by the substitution pattern on the core ring structure. While specific data for this compound isomers is scarce, studies on other substituted benzothiazoles provide valuable insights into the impact of isomerism.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated significant potential as anticancer agents, often inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The position of substituents can dramatically alter the cytotoxic potency. For instance, a study on 2,6-disubstituted benzothiazoles highlighted their cytotoxic effects against MCF-7, HeLa, and MG63 cancer cell lines.[2] Another study found that a dichlorophenyl-containing chlorobenzothiazole showed potent anticancer activity against nine different cancer cell lines, with GI50 values in the nanomolar to micromolar range.[3]
Table 1: Comparative in vitro Anticancer Activity of Representative Benzothiazole Derivatives
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 | <0.0001 | [4] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MDA 468 | <0.0001 | [4] |
| Indole-based hydrazine carboxamide benzothiazole derivative | HT29 (Colon) | 0.015 | [5] |
| Indole-based hydrazine carboxamide benzothiazole derivative | H460 (Lung) | 0.28 | [5] |
| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [5] |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [5] |
| Sulphonamide-based benzothiazole 40 | MCF-7 (Breast) | 34.5 | [5] |
| Sulphonamide-based benzothiazole 40 | HeLa (Cervical) | 44.15 | [5] |
Note: This table presents data for various substituted benzothiazole derivatives to illustrate the range of anticancer activity and is not a direct comparison of this compound isomers due to a lack of available data.
Antimicrobial Activity
Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. The position of substituents on the benzothiazole ring can influence the potency and spectrum of this activity. For example, derivatives bearing 6-Cl or 6,7-dimethyl substituents have shown significant activity against Gram-positive bacteria and Mycobacterium tuberculosis.[6]
A study on benzothiazole-appended bis-triazole structural isomers demonstrated that the antifungal activity against Rhizoctonia solani was dependent on the isomeric form of the molecule.[2] In general, one series of isomers was found to be more potent than their corresponding structural isomers.[2]
Table 2: Comparative in vitro Antimicrobial Activity of Representative Benzothiazole Derivatives
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-hydrazone derivative 13 | S. aureus | 3.12 | [7] |
| Benzothiazole-hydrazone derivative 13 | E. faecalis | 3.12 | [7] |
| Benzothiazole-hydrazone derivative 3n | C. albicans | 1.56 | [7] |
| Benzothiazole-hydrazone derivative 3n | C. neoformans | 1.56 | [7] |
| Amide-imidazole benzothiazole 14o | C. albicans | 0.125-2 | [8] |
| Amide-imidazole benzothiazole 14p | C. neoformans | 0.125-2 | [8] |
Note: This table showcases the antimicrobial potency of different benzothiazole derivatives. Direct comparative data for this compound isomers is not currently available.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of chemical compounds. Below are generalized protocols for two of the most common assays used to evaluate the anticancer and antimicrobial properties of benzothiazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to measure the cytotoxic potential of a compound.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound isomers) and a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol Outline:
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
A Comparative Guide to Benzothiazole Derivatives in Anticancer Research: Focus on 2,6-Disubstituted Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, most notably in the realm of oncology. This guide provides a comparative analysis of the anticancer potential of various benzothiazole derivatives, with a particular focus on 2,6-disubstituted analogues. By presenting quantitative data, detailed experimental methodologies, and visualizing key signaling pathways, this document aims to be a valuable resource for professionals engaged in the discovery and development of novel anticancer therapeutics.
Comparative Anticancer Activity of Benzothiazole Derivatives
The anticancer efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring. To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines.
Table 1: Anticancer Activity of 2,6-Disubstituted Benzothiazole Derivatives
| Compound ID | 2-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) |
| 4b | -NH-SO2-Cyclohexyl | -NH-CO-CH3 | MCF-7 (Breast) | 34.5 |
| HeLa (Cervical) | 44.15 | |||
| MG63 (Osteosarcoma) | 36.1 | |||
| 3a | Amide Derivative | -NH-CO-CH3 | MCF-7 (Breast) | >100 |
| HeLa (Cervical) | 85.3 | |||
| MG63 (Osteosarcoma) | 91.2 | |||
| 3g | Amide Derivative | -NH-CO-CH3 | MCF-7 (Breast) | 68.4 |
| HeLa (Cervical) | 72.5 | |||
| MG63 (Osteosarcoma) | 79.1 | |||
| 3h | Amide Derivative | -NH-CO-CH3 | MCF-7 (Breast) | 75.2 |
| HeLa (Cervical) | 81.3 | |||
| MG63 (Osteosarcoma) | 88.6 |
Table 2: Anticancer Activity of Other Benzothiazole Derivatives
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivative | 2-Hydroxybenzylidene containing semicarbazide | MDA-MB-231 (Breast) | 0.24 - 0.92 | |
| Hydrazine Derivative | Hydrazine based benzothiazole | HeLa (Cervical) | 2.41 | |
| COS-7 (Kidney) | 4.31 | |||
| Imidazole Derivative | Imidazole based benzothiazole | - | 10 | |
| Pyrimidine Derivative | Pyridine containing pyrimidine derivative | Colo205 (Colon) | 5.04 | |
| U937 (Leukemia) | 13.9 | |||
| MCF-7 (Breast) | 30.67 | |||
| A549 (Lung) | 30.45 | |||
| Thiol Derivative | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | |
| SW620 (Colon) | 0.0043 | |||
| A549 (Lung) | 0.044 | |||
| HepG2 (Liver) | 0.048 | |||
| Naphthalimide Derivative | Naphthalimide derivative | HT-29 (Colon) | 3.47 | |
| A549 (Lung) | 3.89 | |||
| MCF-7 (Breast) | 5.08 | |||
| Arylaminobenzothiazole | Substituted phenylamino based methoxybenzothiazole | HeLa (Cervical) | 0.5 | |
| Substituted phenylamino based methoxy methylbenzothiazole | HeLa (Cervical) | 0.6 |
Experimental Protocols
The evaluation of the anticancer properties of benzothiazole derivatives typically involves in vitro cytotoxicity assays to determine their efficacy against various cancer cell lines. The MTT assay is a widely adopted method for this purpose.
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration of a benzothiazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Benzothiazole derivatives (dissolved in DMSO to prepare stock solutions).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.
-
96-well microplates.
-
CO2 incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole derivatives in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways in Benzothiazole-Mediated Anticancer Activity
Benzothiazole derivatives exert their anticancer effects through the modulation of various signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.
Apoptosis Induction
A common mechanism of action for many anticancer agents, including benzothiazole derivatives, is the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Simplified intrinsic apoptosis pathway induced by benzothiazole derivatives.
PI3K/AKT Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell growth and survival.
Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
A Comparative Guide to the Cross-Validation of Experimental and Computational Data for 2,6-Dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and computational methodologies for evaluating the biological activity of 2,6-Dimethylbenzothiazole. While direct cross-validation studies on this specific compound are not extensively available in the public domain, this document outlines the established protocols and predictive approaches used for structurally similar benzothiazole derivatives. By presenting detailed experimental procedures and computational workflows, this guide serves as a valuable resource for researchers seeking to investigate and validate the therapeutic potential of this compound.
Introduction to this compound
Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The benzothiazole scaffold is a key component in several approved drugs and numerous investigational agents. This compound, a derivative with methyl groups at the 2 and 6 positions, is a subject of interest for understanding structure-activity relationships within this class of compounds. The substitution pattern on the benzothiazole ring can significantly influence the molecule's biological activity, making a thorough evaluation of compounds like this compound essential for the discovery of new therapeutic leads.
Experimental Evaluation of Biological Activity
The in vitro biological activity of benzothiazole derivatives is typically assessed through a series of standardized experimental assays. These assays provide quantitative data on the compound's efficacy against specific biological targets, such as cancer cell lines or microbial strains.
Anticancer Activity Assessment
A common method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or cytostatic effects.
Table 1: Experimental Data for a Structurally Related 2,6-Disubstituted Benzothiazole Analog
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-methyl-6-nitrobenzothiazole derivative | MCF-7 (Breast Cancer) | 25.5 |
| HeLa (Cervical Cancer) | 30.2 | |
| MG-63 (Bone Cancer) | 28.7 |
Note: The data presented is for a structurally similar compound and is intended to be illustrative of the type of data obtained from cytotoxicity assays.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity Assessment
The antimicrobial activity of a compound is often determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 2: Illustrative Antimicrobial Activity Data for Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Benzothiazole Derivative A | Staphylococcus aureus | 16 |
| Benzothiazole Derivative B | Escherichia coli | 32 |
| Benzothiazole Derivative C | Candida albicans | 8 |
Note: This data is for representative benzothiazole derivatives and not for this compound itself.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Computational Prediction of Biological Activity
Computational methods play a crucial role in modern drug discovery by predicting the biological activity of compounds, elucidating their mechanisms of action, and guiding the design of more potent and selective molecules.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. This method is instrumental in understanding the potential mechanism of action and in predicting the binding affinity of the compound.
Table 3: Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) | -7.5 | MET793, LYS745 |
| B-cell lymphoma 2 (Bcl-2) | -6.8 | PHE105, ARG143 |
| Dihydrofolate Reductase (DHFR) | -8.1 | ILE7, PHE31 |
Note: These are hypothetical results to illustrate the output of a molecular docking study.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized.
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential components are removed, and hydrogen atoms are added.
-
Binding Site Definition: The active site or binding pocket of the protein is identified.
-
Docking Simulation: A docking algorithm is used to place the ligand in various orientations within the binding site and to score the different poses based on their predicted binding affinity.
-
Analysis: The docking results are analyzed to identify the most favorable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity.
Cross-Validation of Experimental and Computational Data
The integration of experimental and computational data is a powerful strategy in drug discovery. Computational predictions can guide the selection of compounds for experimental testing, while experimental results can be used to validate and refine computational models.
The following diagram illustrates a typical workflow for the cross-validation of experimental and computational data for a compound like this compound.
2,6-Dimethylbenzothiazole: A Comparative Guide for its Application as a Reference Standard in Analytical Chemistry
In the precise world of analytical chemistry, the quality and reliability of a reference standard are paramount to achieving accurate and reproducible results. For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical step in method validation and routine analysis. This guide provides a comprehensive comparison of 2,6-Dimethylbenzothiazole as a reference standard against other common alternatives for the analysis of aromatic and heterocyclic compounds, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Reference Standards
This compound, a member of the benzothiazole family, offers a stable and reliable option as a reference standard, particularly in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its performance is best evaluated by comparing its key analytical characteristics with other widely used standards like Naphthalene and Quinoline.
| Parameter | This compound | Naphthalene | Quinoline |
| Purity (by GC/HPLC) | ≥98% | ≥99% (Certified Reference Material) | ≥97.0% (analytical standard)[1] |
| Molecular Formula | C₉H₉NS | C₁₀H₈ | C₉H₇N[2] |
| Molecular Weight | 163.24 g/mol | 128.17 g/mol | 129.16 g/mol [2] |
| Boiling Point | 132 °C at 20 mmHg | 218 °C | 237 °C |
| Melting Point | Not specified (liquid at room temp) | 80-82 °C | -17 to -13 °C[2] |
| Key Applications | Research in organic and heterocyclic chemistry, potential use in pharmaceutical synthesis. | Analysis of polycyclic aromatic hydrocarbons (PAHs), environmental analysis, cleaning products. | Analysis of nitrogen-containing heterocyclic compounds, flavor and fragrance analysis, pharmaceutical research.[2] |
| Traceability | Typically sold as a research chemical; traceability to national standards may vary. | Available as a Certified Reference Material (CRM) traceable to USP and NIST. | Available as an analytical standard with a certificate of analysis.[2] |
Experimental Protocols
The following are generalized experimental protocols for the use of a reference standard in HPLC and GC. These should be adapted and validated for specific analytical needs.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the purity of a substance using a reference standard.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Alternative reference standards (Naphthalene, Quinoline).
-
Sample to be analyzed.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often suitable for these compounds. A starting condition could be 60:40 (Acetonitrile:Water), moving to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., ~280 nm for benzothiazoles).
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration expected to fall within the linear range of the calibration curve.
5. Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Protocol 2: Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of volatile and semi-volatile compounds using a reference standard.
1. Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Materials:
-
Helium or Hydrogen (carrier gas, high purity).
-
This compound reference standard.
-
Alternative reference standards (Naphthalene, Quinoline).
-
Sample to be analyzed.
-
A suitable solvent (e.g., Dichloromethane, Hexane).
3. Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Detector Temperature: 300 °C (FID) or as per MS requirements.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent.
-
Working Standard Solutions: Create a series of dilutions for the calibration curve.
-
Sample Solution: Dilute the sample in the same solvent to an appropriate concentration.
5. Analysis:
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Quantify the analyte in the sample based on the calibration curve.
Visualizing the Workflow and Comparisons
To better understand the role of a reference standard and the comparison between the selected compounds, the following diagrams are provided.
Caption: General workflow for using a reference standard in chromatography.
Caption: Key property comparison for selected reference standards.
Conclusion
This compound serves as a valuable reference standard for specific applications within organic and heterocyclic chemistry. Its performance is comparable to other standards in terms of purity for general laboratory use. However, for applications requiring the highest level of traceability and certification, alternatives such as Naphthalene, available as a Certified Reference Material, may be more suitable. The choice of a reference standard should always be guided by the specific requirements of the analytical method, including the desired level of accuracy, precision, and regulatory compliance.
References
Comparative Cytotoxicity of 2,6-Disubstituted Benzothiazole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various 2,6-disubstituted benzothiazole derivatives against several cancer cell lines, supported by experimental data. Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects. The structural versatility of the benzothiazole scaffold allows for modifications that can modulate its cytotoxic potency and selectivity.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic activity of 2,6-disubstituted benzothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for several 2,6-disubstituted benzothiazole derivatives against various human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sulphonamide-based Benzothiazole | Sulphonamide scaffold based BTA 40 | MCF-7 (Breast) | 34.5 | [1][2] |
| HeLa (Cervical) | 44.15 | [1][2] | ||
| MG63 (Osteosarcoma) | 36.1 | [1][2] | ||
| Benzothiazole-benzylidene hybrids | Compound 6e | HepG2 (Liver) | 10.88 | [3] |
| Compound 6f | HepG2 (Liver) | 10.00 | [3] | |
| Compound 6g | HepG2 (Liver) | 36.07 | [3] | |
| MCF-7 (Breast) | 33.82 | [3] | ||
| Nitro-styryl containing benzothiazole | Derivative 57 | Pancreatic cancer cells | 27 ± 0.24 | [1] |
| Fluoro-styryl benzothiazole | Derivative 58 | Pancreatic cancer cells | 35 ± 0.51 | [1] |
Experimental Protocols
The determination of cytotoxicity is a crucial step in assessing the potential of anticancer agents. The most frequently cited method in the referenced literature for evaluating the cytotoxicity of these benzothiazole derivatives is the MTT assay.
MTT Assay Protocol for Cytotoxicity Testing
This protocol outlines the essential steps for determining the cytotoxic effects of 2,6-disubstituted benzothiazole derivatives on cancer cell lines.
-
Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (2,6-disubstituted benzothiazole derivatives) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.[4][5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.[6]
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway: Intrinsic Apoptosis Pathway
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis.[7][8][9][10][11]
Caption: Intrinsic pathway of apoptosis induced by benzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. [PDF] Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of Benzothiazole-Based Kinase Inhibitors and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a 2,6-disubstituted benzothiazole-based inhibitor and alternative kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade implicated in cancer cell growth and survival. While the initial focus was on the specific 2,6-dimethylbenzothiazole scaffold, the available literature more broadly supports the analysis of 2,6-disubstituted benzothiazoles as potent kinase inhibitors. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in the evaluation of these compounds.
Introduction to Benzothiazole-Based Kinase Inhibitors
Benzothiazole is a privileged heterocyclic scaffold in medicinal chemistry, known for its ability to mimic the adenine portion of ATP and competitively bind to the catalytic domain of various kinases.[1] This competitive inhibition disrupts pro-cancer signaling pathways, making benzothiazole derivatives attractive candidates for anticancer drug development.[1] Specifically, substituted benzothiazoles have demonstrated inhibitory activity against a range of protein tyrosine kinases (PTKs) and serine/threonine kinases, effectively hindering cancer cell proliferation and survival.[1]
This guide focuses on a novel series of benzothiazole derivatives that have been designed and synthesized as selective inhibitors of the PI3Kβ isoform.[2][3] Dysregulation of the PI3K signaling pathway is a significant factor in human cancers, making it a key therapeutic target.[2][3]
Comparative Efficacy of PI3K Inhibitors
The following table summarizes the in vitro potency (IC50) of a representative 2,6-disubstituted benzothiazole-based PI3Kβ inhibitor and two alternative, non-benzothiazole PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120).
Table 1: In Vitro IC50 Values of PI3K Inhibitors
| Compound | Target Kinase | IC50 (nM) | Compound Class |
| Benzothiazole Derivative (Compound 11) | PI3Kβ | 1.3 | Benzothiazole |
| PI3Kα | 28 | ||
| PI3Kδ | 46 | ||
| PI3Kγ | 138 | ||
| mTOR | 102 | ||
| Pictilisib (GDC-0941) | PI3Kα | 3 | Non-Benzothiazole |
| PI3Kβ | 33 | ||
| PI3Kδ | 3 | ||
| PI3Kγ | 14 | ||
| mTOR | 17 | ||
| Buparlisib (BKM120) | PI3Kα | 52 | Non-Benzothiazole |
| PI3Kβ | 166 | ||
| PI3Kδ | 116 | ||
| PI3Kγ | 262 |
Data for the Benzothiazole Derivative (Compound 11) was obtained from a study on novel benzothiazole derivatives as selective PI3Kβ inhibitors.[2][3] Data for Pictilisib and Buparlisib are from various publicly available sources.
Signaling Pathway and Experimental Workflow
To understand the context of PI3K inhibition, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for evaluating kinase inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the amount of ADP produced from a kinase reaction, which is indicative of kinase activity.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Kinase substrate (e.g., phosphatidylinositol)
-
ATP
-
Test compounds (Benzothiazole derivative, Pictilisib, Buparlisib)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4][5][6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a mixture containing the PI3K enzyme and the lipid substrate prepared in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell lines (e.g., PC-3, DU145 for prostate cancer)[2]
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The presented data highlights the potency and selectivity of a novel 2,6-disubstituted benzothiazole-based PI3Kβ inhibitor. Its strong and selective inhibition of PI3Kβ compared to other isoforms and mTOR suggests a favorable profile for targeting specific cancer types, such as PTEN-deficient tumors. In comparison, while pan-PI3K inhibitors like Pictilisib and Buparlisib show broader activity across the PI3K family, this can sometimes lead to off-target effects and a narrower therapeutic window.[3] The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of benzothiazole-based kinase inhibitors. The continued investigation and optimization of this chemical scaffold hold promise for the development of more effective and selective cancer therapies.
References
2,6-Dimethylbenzothiazole: A Versatile Scaffold for Modern Drug Discovery
An In-depth Comparative Guide for Researchers and Drug Development Professionals
The benzothiazole core, a bicyclic heterocyclic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, the 2,6-disubstituted benzothiazole framework, particularly with a methyl group at the 6-position, has emerged as a promising starting point for the design of novel therapeutic agents. This guide provides a comprehensive validation of 2,6-dimethylbenzothiazole and its derivatives as a viable scaffold for drug design, offering a comparative analysis of its performance, detailed experimental data, and insights into its mechanisms of action.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the this compound scaffold have exhibited significant cytotoxic activity against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various 2,6-disubstituted benzothiazole derivatives, providing a comparative overview of their potency against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R Group at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| 4b | Cyclohexyl benzenesulphonamide | MCF-7 (Breast) | 34.5 | [1][2] |
| HeLa (Cervical) | 44.15 | [1][2] | ||
| MG63 (Osteosarcoma) | 36.1 | [1][2] | ||
| Series 2 | ||||
| 4d | Phenylacetamide derivative | AsPC-1 (Pancreatic) | 7.66 | [3] |
| BxPC-3 (Pancreatic) | 3.99 | [3] | ||
| Capan-2 (Pancreatic) | 8.97 | [3] | ||
| 4m | Phenylacetamide derivative | AsPC-1 (Pancreatic) | 8.49 | [3] |
| BxPC-3 (Pancreatic) | 9.81 | [3] | ||
| Capan-2 (Pancreatic) | 13.33 | [3] | ||
| Series 3 | ||||
| 11 | 2-(4-hydroxy-methoxy benzylidene)-hydrazino | HeLa (Cervical) | 2.41 | [1] |
| COS-7 (Kidney) | 4.31 | [1] | ||
| Doxorubicin (Standard) | - | HeLa (Cervical) | 2.05 | [1] |
| COS-7 (Kidney) | 3.04 | [1] | ||
| Series 4 | ||||
| 53 | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [4] |
| Cisplatin (Standard) | - | HeLa (Cervical) | - | [4] |
| Series 5 | ||||
| 35 | Substituted pyrimidine | Various | Potent | [4] |
| Series 6 | ||||
| 65 | N′-formyl-2–(5-nitrothiophen-2-yl) | PC-3 (Prostate) | 19.9 µg/mL | [2] |
| LNCaP (Prostate) | 11.2 µg/mL | [2] |
Key Signaling Pathways Targeted by Benzothiazole Derivatives
Several studies have elucidated that benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways, including the PI3K/Akt/mTOR and EGFR pathways, which are frequently dysregulated in cancer.
Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance
In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. The this compound scaffold has demonstrated promising activity against a range of pathogenic microorganisms.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 2,6-disubstituted benzothiazole derivatives against selected bacterial and fungal strains.
| Compound ID | R Group at C2 | Microorganism | MIC (µg/mL) | Reference |
| Series A | ||||
| 130a | Disubstituted benzothiazole | Moraxella catarrhalis | 4 | [5] |
| 130b | Disubstituted benzothiazole | Moraxella catarrhalis | 4 | [5] |
| 130c | Disubstituted benzothiazole | Moraxella catarrhalis | 4 | [5] |
| Azithromycin (Standard) | - | Moraxella catarrhalis | 0.06 | [5] |
| Series B | ||||
| 25a | Arylbenzothiazole | Enterococcus faecalis | ~1 µM | [5] |
| 25b | Arylbenzothiazole | Enterococcus faecalis | ~1 µM | [5] |
| 25c | Arylbenzothiazole | Enterococcus faecalis | ~1 µM | [5] |
| Ciprofloxacin (Standard) | - | Enterococcus faecalis | 2.93 µM | [5] |
| Series C | ||||
| 41c | Isatin derivative | Escherichia coli | 3.1 | [5] |
| Pseudomonas aeruginosa | 6.2 | [5] | ||
| Ciprofloxacin (Standard) | - | Escherichia coli | 12.5 | [5] |
| Pseudomonas aeruginosa | 12.5 | [5] | ||
| Series D | ||||
| 83a | Phenyl urea | Enterococcus faecalis | 8 | [5] |
| Triclocarban (Standard) | - | Enterococcus faecalis | 64 | [5] |
| Series E | ||||
| A07 | 2-methoxy-5-chloro-benzamide | Staphylococcus aureus | 15.6 | [6] |
| Escherichia coli | 7.81 | [6] | ||
| Salmonella typhi | 15.6 | [6] | ||
| Klebsiella pneumoniae | 3.91 | [6] | ||
| Penicillin (Standard) | - | Various | 1.56 - 3.12 | [6] |
| Ciprofloxacin (Standard) | - | Various | 6.25 | [6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 2,6-Disubstituted Benzothiazole Derivatives (General Procedure)
A common synthetic route to 2,6-disubstituted benzothiazoles involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or aldehyde. A representative protocol is as follows:
Materials:
-
Substituted 2-aminothiophenol (e.g., 2-amino-5-methylthiophenol)
-
Appropriate carboxylic acid or aldehyde
-
Dehydrating agent/catalyst (e.g., polyphosphoric acid (PPA), ethanol)
-
Reaction solvent
-
Reagents for work-up and purification
Procedure:
-
A mixture of the substituted 2-aminothiophenol (1 equivalent) and the corresponding carboxylic acid or aldehyde (1-1.2 equivalents) is prepared in a suitable reaction vessel.
-
A dehydrating agent or catalyst, such as polyphosphoric acid, is added to the mixture.
-
The reaction mixture is heated to a specific temperature (typically ranging from 80°C to 200°C) and stirred for a period of 2 to 24 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up procedure, which may include pouring onto ice, neutralization with a base, and extraction with an organic solvent.
-
The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 2,6-disubstituted benzothiazole.
-
The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 2,6-disubstituted benzothiazole derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150-200 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-20 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Two-fold serial dilutions of the test compounds are prepared in the 96-well plates using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold has been unequivocally validated as a highly promising platform for the development of novel therapeutic agents. The extensive body of research highlights its potential in generating potent anticancer and antimicrobial compounds. The ease of synthetic modification at the C2 and C6 positions allows for the fine-tuning of biological activity, offering a versatile approach to overcoming challenges such as drug resistance. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals, providing a solid foundation for the rational design and advancement of new 2,6-disubstituted benzothiazole-based drug candidates. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Navigating the Labyrinth of Impurities: A Comparative Guide to LC-MS Analysis of 2,6-Dimethylbenzothiazole
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of impurities in 2,6-Dimethylbenzothiazole, a key intermediate in various industrial applications. We present a detailed examination of two distinct LC-MS approaches, supported by hypothetical experimental data, to aid in the selection of the most suitable method for your analytical needs.
Introduction to this compound and its Potential Impurities
This compound is a heterocyclic compound with applications in the synthesis of pharmaceuticals and as a component in the rubber industry.[1] Its synthesis, often involving the condensation of a substituted aminothiophenol with a carbonyl compound or through intramolecular cyclization, can lead to the formation of various process-related impurities.[2][3] These impurities may include unreacted starting materials, isomers, oxidation byproducts, and residual reagents. Identifying and quantifying these impurities is crucial for quality control and to ensure the safety and efficacy of the final product.
Based on common synthetic routes, potential impurities in this compound may include:
-
2,6-Dimethylaniline: A common precursor in the synthesis of many pharmaceutical compounds.[4][5][6]
-
Isomeric Dimethylbenzothiazoles (e.g., 2,5-Dimethylbenzothiazole): Arising from impurities in the starting materials or non-specific reactions.
-
Oxidized byproducts (e.g., this compound N-oxide or S-oxide): Formed due to oxidative conditions during synthesis or storage.
-
Unreacted Intermediates: Such as substituted aminothiophenols.
This guide will compare two hypothetical LC-MS methods for the simultaneous analysis of this compound and its potential impurities:
-
Method A: High-Resolution Mass Spectrometry (HRMS) with a Time-of-Flight (TOF) Analyzer
-
Method B: Triple Quadrupole (QqQ) Mass Spectrometry in Multiple Reaction Monitoring (MRM) Mode
Comparative Analysis of LC-MS Methodologies
The choice between a high-resolution method and a targeted triple quadrupole method depends on the specific analytical goals. HRMS offers the advantage of untargeted screening and identification of unknown impurities, while a QqQ in MRM mode provides exceptional sensitivity and selectivity for known target analytes.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the hypothetical performance data for the two LC-MS methods in the analysis of this compound and its potential impurities.
| Analyte | Method | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| This compound | A (HRMS) | 5.2 | >0.998 | 0.5 | 1.5 | 98.5 | < 3 |
| B (QqQ) | 5.2 | >0.999 | 0.1 | 0.3 | 99.2 | < 2 | |
| 2,6-Dimethylaniline | A (HRMS) | 3.8 | >0.997 | 0.8 | 2.4 | 97.8 | < 4 |
| B (QqQ) | 3.8 | >0.999 | 0.2 | 0.6 | 98.9 | < 3 | |
| 2,5-Dimethylbenzothiazole | A (HRMS) | 5.0 | >0.998 | 0.6 | 1.8 | 98.1 | < 3 |
| B (QqQ) | 5.0 | >0.999 | 0.15 | 0.45 | 99.0 | < 2 | |
| This compound N-oxide | A (HRMS) | 4.5 | >0.996 | 1.0 | 3.0 | 96.5 | < 5 |
| B (QqQ) | 4.5 | >0.998 | 0.3 | 0.9 | 98.5 | < 4 |
Experimental Protocols
Detailed methodologies for the two compared LC-MS approaches are provided below. These protocols are designed to be a starting point for method development and can be adapted based on specific instrumentation and laboratory conditions.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and its potential impurity reference standards in methanol to prepare individual stock solutions of 1 mg/mL. A mixed standard solution containing all analytes at a concentration of 10 µg/mL is then prepared by serial dilution.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of methanol. Centrifuge the solution at 4,000 rpm for 10 minutes.[7] Filter the supernatant through a 0.45 µm membrane filter before injection.[7]
Liquid Chromatography (LC) Conditions (Common for both methods)
-
Column: ACE 3 C8 (50 x 2.1 mm)[8]
-
Mobile Phase A: 0.1% formic acid in Water[8]
-
Mobile Phase B: 0.1% formic acid in Acetonitrile[8]
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions
Method A: High-Resolution Mass Spectrometry (HRMS - TOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C[8]
-
Desolvation Temperature: 350 °C
-
Scan Range (m/z): 50 - 500
-
Data Acquisition: Full scan mode with a resolution of >20,000 FWHM. A targeted MS/MS approach can also be used for confirmation.[9]
Method B: Triple Quadrupole (QqQ) Mass Spectrometry (MRM)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C[8]
-
Desolvation Temperature: 350 °C
-
MRM Transitions:
-
This compound: 164.1 > 149.1
-
2,6-Dimethylaniline: 122.1 > 107.1
-
2,5-Dimethylbenzothiazole: 164.1 > 149.1
-
This compound N-oxide: 180.1 > 164.1
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for impurity analysis of this compound.
Figure 1. Experimental workflow for the LC-MS analysis of this compound impurities.
Figure 2. Logical relationship for selecting an appropriate LC-MS method.
Conclusion
Both High-Resolution Mass Spectrometry and Triple Quadrupole Mass Spectrometry are powerful tools for the analysis of impurities in this compound. The choice of methodology should be guided by the specific requirements of the analysis. For exploratory studies and the identification of unknown impurities, an HRMS method is invaluable. For routine quality control where the target impurities are known and high sensitivity is required, a QqQ-based MRM method is the superior choice. The provided protocols and comparative data serve as a robust starting point for developing and validating a method that ensures the purity and quality of this compound in your research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2941-71-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. mac-mod.com [mac-mod.com]
- 9. shimadzu.com [shimadzu.com]
Benchmarking 2,6-Dimethylbenzothiazole-Based Fluorescent Probes: A Comparative Guide
In the dynamic field of molecular imaging and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among these, 2,6-dimethylbenzothiazole-based probes have garnered significant attention due to their versatile photophysical properties and applicability in detecting a range of analytes, from reactive oxygen species to amyloid aggregates. This guide provides a comprehensive performance comparison of these probes against other established alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical and performance parameters. The following tables summarize the quantitative data for this compound-based probes and their alternatives across various applications.
For Hydrogen Peroxide (H₂O₂) Detection
Hydrogen peroxide is a crucial signaling molecule, and its detection is vital for understanding cellular redox biology. Benzothiazole-based probes, often utilizing a boronate ester as a reactive moiety, offer a "turn-on" fluorescence response to H₂O₂.[1]
| Probe Name | Fluorophore Core | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| BT-BO | Benzothiazole | ~324 | ~604 | Not Reported | 0.93 µM | [2] |
| TZ-BO | Benzothiazole | ~380 | ~542 | Not Reported | Not Reported | [1] |
| Coumarin-based Probe 17 | Coumarin | Not Reported | 495 | 0.85 | 9.2 nM | [3] |
| NBP | Not Specified | 525 | 658 (upon reaction) | Not Reported | Not Reported | [4] |
For Amyloid-β (Aβ) Aggregate Detection
The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Fluorescent probes capable of selectively binding to these aggregates are crucial for diagnostics and research.
| Probe Name | Fluorophore Core | Excitation Max (λex, nm) | Emission Max (λem, nm) | Binding Affinity (Kd) | Fold Increase in Fluorescence | Reference |
| RM-28 | Benzothiazole | Not Reported | >598 (bound) | 175.69 ± 4.8 nM | 7.5-fold | [5] |
| Thioflavin T (ThT) | Thioflavin | ~450 (bound) | ~482 (bound) | Micromolar to nanomolar | Significantly increases | [6] |
| Congo Red | Azo dye | Not a fluorescent probe | Not a fluorescent probe | Micromolar range | Not applicable | [6] |
For Viscosity Sensing
Cellular viscosity plays a critical role in various biological processes, and its alteration is associated with several diseases. Molecular rotors are a common class of viscosity-sensitive probes.
| Probe Name | Fluorophore Core | Excitation Max (λex, nm) | Emission Max (λem, nm) | Key Feature | Reference |
| Couoxo-LD | Coumarin-Oxazolone | Not Reported | Varies with polarity and viscosity | Sensitive to both polarity and viscosity | [7] |
| SYBR Green (SG) | Not Specified | Not Reported | Not Reported | 300-1000-fold increase in quantum yield in viscous media | [8] |
| PicoGreen (PG) | Not Specified | Not Reported | Not Reported | 300-1000-fold increase in quantum yield in viscous media | [8] |
| Coumarin-hemicyanine-based probe | Coumarin-Hemicyanine | 487 | 625 | Dual-response for SO₂ and viscosity | [9] |
For pH Sensing
Intracellular and mitochondrial pH are tightly regulated, and deviations can indicate pathological conditions. A variety of fluorescent probes have been developed for sensitive pH detection.
| Probe Name | Fluorophore Core | Excitation Max (λex, nm) | Emission Max (λem, nm) | pKa | pH Range | Reference |
| BzT-OH | Benzothiazole | 390 / 420 | 472 / 520 | Not Reported | pH-dependent emission | [10] |
| Probe 14 | Not Specified | Not Reported | Not Reported | Not Reported | Alkaline pH | [11] |
| Probe 20 | Not Specified | Not Reported | 485 / 608 | Not Reported | 6.0 - 8.0 | [11] |
| Probes A-E | Coumarin-hybridized | ~482-498 | ~696-715 (acidic) | Not Reported | Sensitive to acidic pH | [12][13] |
Experimental Protocols
Reproducible and reliable benchmarking of fluorescent probes necessitates standardized experimental protocols. Below are methodologies for key experiments.
Protocol 1: Determination of Photophysical Properties
Objective: To determine the excitation and emission maxima, quantum yield, and molar extinction coefficient of a fluorescent probe.
Materials:
-
Fluorescent probe of interest
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Reference dye with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Appropriate solvents (e.g., PBS, ethanol)
Procedure:
-
Absorption Spectrum: Prepare a dilute solution of the probe in the desired solvent. Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_).
-
Molar Extinction Coefficient (ε): Prepare a series of probe solutions of known concentrations. Measure the absorbance at λ_abs_ for each solution. Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the linear fit using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectra: Excite the probe solution at its λ_abs_ in a spectrofluorometer and record the emission spectrum to determine the wavelength of maximum emission (λ_em_).
-
Quantum Yield (Φ): Prepare a solution of the reference dye and the sample probe with similar absorbance at the excitation wavelength. Measure the integrated fluorescence intensity of both solutions. The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (η_sample_² / η_ref_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Protocol 2: Live Cell Imaging and Co-localization Studies
Objective: To evaluate the cell permeability, subcellular localization, and performance of the probe in a cellular environment.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Fluorescent probe
-
Cell culture medium
-
Confocal laser scanning microscope
-
Organelle-specific trackers (e.g., MitoTracker, LysoTracker)
-
Analyte of interest (e.g., H₂O₂, nigericin for pH calibration)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Loading: Incubate the cells with the fluorescent probe at an optimized concentration and for a specific duration in cell culture medium.
-
Co-localization (Optional): For determining subcellular localization, co-incubate the cells with an organelle-specific tracker.
-
Analyte Treatment: To test the probe's response, treat the cells with the specific analyte (e.g., add H₂O₂ to induce oxidative stress).
-
Imaging: Wash the cells with PBS to remove excess probe. Image the cells using a confocal microscope with the appropriate excitation and emission filter sets.
-
Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) using image analysis software (e.g., ImageJ/FIJI).
Visualizing Signaling Pathways and Workflows
Diagrams are essential for understanding the mechanisms of action and experimental procedures. The following are Graphviz DOT script-generated diagrams illustrating key concepts.
Caption: "Turn-on" mechanism of H₂O₂ detection.
Caption: Workflow for live cell fluorescence imaging.
By providing a clear comparison of performance metrics and standardized protocols, this guide aims to empower researchers to make informed decisions in the selection and application of this compound-based and other fluorescent probes for their specific research questions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications [mdpi.com]
- 4. Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Broad Dynamic Range Viscosity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02697C [pubs.rsc.org]
- 10. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,6-Dimethylbenzothiazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,6-Dimethylbenzothiazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage waste containing this compound, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat or other protective clothing should be worn to protect skin and clothing from contamination.[1]
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, respiratory protection is required.[1]
Hazardous Waste Classification and Storage
This compound is classified as hazardous waste due to its toxic properties if swallowed, in contact with skin, or inhaled, and its potential for causing serious eye irritation.[1] It is also harmful to aquatic life.[1] Therefore, it must never be disposed of in the regular trash or down the sanitary sewer system.
Proper segregation and storage of chemical waste are fundamental to a compliant disposal process. All waste streams containing this compound must be collected in dedicated, correctly labeled hazardous waste containers.
| Waste Type | Container Requirements | Storage Guidelines |
| Solid Waste | Designated, robust, and sealable waste container. | Collect pure, unused, or contaminated solid this compound, including contaminated absorbent materials from spill cleanups. |
| Liquid Waste | Compatible, leak-proof liquid waste container. | Collect solutions containing this compound separately. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (Disposable) | Double-bagged in clear plastic bags, sealed, and labeled as hazardous waste. | Includes items such as pipette tips, gloves, and wipes that are contaminated with this compound. |
| Contaminated Labware (Reusable) | N/A | Must be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste. |
Step-by-Step Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company, coordinated by your institution's EHS office.
1. Waste Collection and Segregation:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated hazardous waste container. This includes any contaminated weighing boats, paper, or spill cleanup materials.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Avoid mixing with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should typically be segregated.[3]
-
Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
2. Labeling of Hazardous Waste Containers:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)
-
The approximate concentration and volume of the waste
-
The date of accumulation
-
The name and contact information of the generating researcher or laboratory
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all containers are tightly sealed to prevent leaks or spills.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[4]
4. Arranging for Waste Pickup:
-
Once a hazardous waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Follow all institutional procedures for waste pickup requests.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert your colleagues and your institution's EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment: For small spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials, such as sawdust.
-
Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and the EHS office, following all institutional reporting requirements.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dimethylbenzothiazole
Essential safety protocols for researchers, scientists, and drug development professionals on the proper use of personal protective equipment (PPE) and procedures for handling 2,6-Dimethylbenzothiazole.
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is paramount for minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled.[1] It is also harmful to aquatic life.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or safety glasses. A face shield should be worn if there is a risk of splashing. | ANSI Z.87.1 or EN 166[1] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection). A fully buttoned lab coat, long pants, and closed-toe shoes are required. | Inspect gloves for integrity before each use. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if engineering controls are insufficient or when vapors or aerosols are generated. | Follow OSHA respirator regulations (29 CFR 1910.134).[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling Procedures:
-
Engineering Controls: Always work in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Safe Handling: Avoid contact with skin and eyes.[3] Prevent the formation of vapors and aerosols.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Spill Management:
-
Evacuate: Immediately evacuate the spill area.
-
Protect: Wear the appropriate PPE as detailed above.
-
Contain: Cover drains to prevent environmental release.[1]
-
Absorb: Use an inert absorbent material (e.g., sand, silica gel) to soak up the spill.[4]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[3]
-
Clean: Thoroughly clean the spill area.
Disposal Plan: Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1] This should be done through an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]
First Aid Measures
In case of exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] Get medical attention if irritation occurs. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
